Dodec-1-ene;oct-1-ene
Description
Properties
CAS No. |
173994-80-4 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
dodec-1-ene;oct-1-ene |
InChI |
InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |
InChI Key |
UWLFCAUZOBRWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=C.CCCCCCC=C |
physical_description |
Liquid |
Related CAS |
111256-18-9 |
Origin of Product |
United States |
Significance of Linear Alpha Olefins Laos in Chemical Synthesis and Industrial Processes
Linear alpha-olefins (LAOs) are unsaturated hydrocarbons characterized by a terminal double bond. wikipedia.orgwikipedia.org This structural feature imparts high reactivity, making them crucial intermediates in the chemical industry. wikipedia.orgchemeurope.com The properties and applications of LAOs are largely determined by their carbon chain length. google.com Industrially, LAOs are primarily manufactured through two main routes: the oligomerization of ethylene (B1197577) and the Fischer-Tropsch synthesis process, followed by purification. wikipedia.orgchemeurope.com
Oct-1-ene (C8H16) is a prominent LAO with significant industrial importance. chemeurope.comwikipedia.org Its primary application is as a comonomer in the production of polyethylene (B3416737). chemeurope.comwikipedia.org Specifically, it is used in manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), where it helps to control polymer density and enhance properties like flexibility and strength. chemeurope.comontosight.ai Another major use for oct-1-ene is in the production of linear aldehydes through hydroformylation (oxo synthesis). wikipedia.orgchemeurope.comwikipedia.org The resulting nonanal (B32974) can be oxidized to produce nonanoic acid, a short-chain fatty acid, or hydrogenated to form 1-nonanol, which is used in the manufacturing of plasticizers. chemeurope.comwikipedia.org It also serves as a raw material for surfactants, detergents, and as a component in the synthesis of certain lubricants. ontosight.aisolubilityofthings.com
Dodec-1-ene (C12H24) , a longer-chain LAO, is also a vital chemical intermediate. wikipedia.orgontosight.ai It is extensively used as a monomer for the production of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. ontosight.aigoogle.comcpchem.com These synthetic lubricants are valued for their superior viscosity-temperature characteristics and low-temperature fluidity compared to conventional mineral oils. researchgate.net Furthermore, dodec-1-ene is a key feedstock for producing surfactants and detergents. ontosight.aisolubilityofthings.comcymitquimica.com Its long carbon chain is also utilized in the manufacturing of plasticizers and as an intermediate in the synthesis of various other chemicals. solubilityofthings.comcymitquimica.com
The table below summarizes the primary industrial applications of Dodec-1-ene and Oct-1-ene.
| Compound | Primary Industrial Application | End Products |
| Oct-1-ene | Comonomer in Polymer Production | Linear Low-Density Polyethylene (LLDPE), High-Density Polyethylene (HDPE) chemeurope.comwikipedia.orgontosight.ai |
| Feedstock for Oxo Synthesis | Nonanal, Nonanoic Acid, 1-Nonanol (for Plasticizers) chemeurope.comwikipedia.org | |
| Raw Material for Surfactants | Detergents, Personal Care Products, Industrial Cleaners ontosight.aisolubilityofthings.com | |
| Lubricant Production | Synthetic Lubricants ontosight.ai | |
| Dodec-1-ene | Monomer in Polymer Synthesis | Polyalphaolefins (PAOs) for Synthetic Lubricants ontosight.aicpchem.comgoogleapis.com |
| Feedstock for Surfactants | Detergents ontosight.aisolubilityofthings.com | |
| Intermediate for Plasticizers | High-Performance Plastics solubilityofthings.com | |
| Intermediate in Organic Synthesis | Various Complex Molecules solubilityofthings.comcymitquimica.com |
Academic Research Trajectories for Dodec 1 Ene and Oct 1 Ene
Academic research on Dodec-1-ene and Oct-1-ene is vibrant, primarily focusing on developing more efficient and selective catalytic processes for their synthesis and subsequent conversion into valuable products. A significant area of investigation involves the oligomerization and polymerization of these alpha-olefins.
Research into the oligomerization of Oct-1-ene often employs zirconocene-based catalysts to study reaction kinetics and product selectivity. researchgate.net These studies aim to control the formation of dimers, trimers, and higher oligomers, which are valuable as synthetic lubricant base stocks. researchgate.net Similarly, the development of novel catalysts for the oligomerization of 1-dodecene (B91753) is a key research focus. For example, studies have explored using solid acid catalysts like modified clays (B1170129) as environmentally friendlier alternatives to traditional catalysts such as aluminum chloride (AlCl3) and boron trifluoride (BF3). researchgate.net
Copolymerization studies are also a major research theme. The synthesis of ethylene (B1197577)/1-octene (B94956) copolymers using living coordination polymerization has been investigated to create polymers with narrow molecular weight distributions and specific block structures, leading to materials with tailored properties. researchgate.net The goal is to understand the relationship between the catalyst structure, polymerization conditions, and the final polymer's microstructural and mechanical properties. core.ac.uk
Furthermore, advanced research explores novel reactions of these olefins. For instance, the rhodium-catalyzed autoxidation of Oct-1-ene to produce octan-2-one at ambient conditions has been studied, offering a potential pathway for producing ketones. rsc.org Other studies investigate the use of porphyrin-based metal-organic frameworks as heterogeneous catalysts for the oxidation of alkenes, including Oct-1-ene and Dodec-1-ene, which showed varying reaction kinetics based on the substrate. mdpi.com Hydroformylation is another critical area, with research focused on developing amphiphilic diphosphine ligands for rhodium catalysts to improve activity and selectivity towards linear aldehydes in the hydroformylation of Oct-1-ene and Dodec-1-ene. uva.nl
Scope and Objectives of Advanced Studies on Dodec 1 Ene and Oct 1 Ene
Oligomerization and Co-Oligomerization of Ethylene (B1197577) for Alpha-Olefin Production
The selective oligomerization of ethylene is a cornerstone of industrial alpha-olefin production. wikipedia.org This process involves the catalytic combination of multiple ethylene units to form linear alpha-olefins of varying chain lengths.
Selective Ethylene Oligomerization Pathways to Oct-1-ene
The synthesis of 1-octene through the selective tetramerization of ethylene is a significant industrial process. researchgate.netgoogle.com Chromium-based catalysts are central to this transformation, often in conjunction with various ligand systems to control selectivity. researchgate.netsioc-journal.cnrug.nl
Research has demonstrated that chromium catalysts featuring N,P-based ancillary ligands, when activated by a cocatalyst like methylaluminoxane (B55162) (MAO), are effective for ethylene oligomerization. rug.nl By carefully adjusting reaction parameters such as temperature, ethylene pressure, and ligand-to-chromium ratio, the selectivity of the process can be tuned. For instance, one study achieved up to 74% selectivity for 1-octene by optimizing these conditions. rug.nl The choice of solvent also plays a critical role; for example, the presence of toluene can favor the formation of 1-octene. rug.nl
Another advancement involves the use of binuclear PNP ligands with a cyclohexane (B81311) framework in a chromium-catalyzed system. This approach has yielded high catalytic activity and a combined selectivity for 1-hexene (B165129) and 1-octene of 84.5% under specific conditions. mdpi.com The steric and electronic properties of the substituents on the nitrogen atom of the PNP ligands influence the ratio of 1-hexene to 1-octene produced. mdpi.com
The mechanism of selective ethylene tetramerization is believed to involve the formation of a nine-membered chromacyclononane intermediate, which leads to the high selectivity for 1-octene. google.com
Table 1: Performance of Various Catalytic Systems for Ethylene Oligomerization to 1-Octene
| Catalyst System | Cocatalyst | Solvent | Temperature (°C) | Pressure (bar) | 1-Octene Selectivity (%) | Catalytic Activity (kg·g⁻¹·h⁻¹) |
| N-pyrrolyldiphenylphosphine/Cr(acac)₃ | MAO | Methylcyclohexane/Toluene | 60 | 30 | 74 | - |
| Binuclear PNP/Cr(acac)₃ | MAO | Methylcyclohexane | 40 | 50 | - (84.5% for 1-hexene + 1-octene) | 3887.7 |
Data sourced from multiple studies and may not represent directly comparable experiments. rug.nlmdpi.com
Tailored Synthesis of Dodec-1-ene via Advanced Catalytic Systems
While the oligomerization of ethylene can produce a range of alpha-olefins, including dodec-1-ene, achieving high selectivity for this specific long-chain olefin is a challenge. Industrial processes often produce a distribution of alpha-olefins that are then separated. However, research into catalyst design aims to improve selectivity for specific chain lengths.
For example, rhodium-based catalysts have been investigated for the hydroformylation of dodec-1-ene, a reaction that converts the alkene into an aldehyde. researchgate.net While this is a downstream reaction, the development of catalysts for specific C12 transformations highlights the ongoing efforts to control reactivity at this chain length.
Dehydrogenation and Dehydration Routes
Alternative pathways to alpha-olefins involve the removal of hydrogen from alkanes (dehydrogenation) or the removal of water from alcohols (dehydration).
Dehydrogenation of Alkanes (e.g., Octane (B31449) to Oct-1-ene)
The oxidative dehydrogenation (ODH) of n-octane presents a potential route to octene. cardiff.ac.ukresearchgate.net This process typically involves reacting the alkane with a mild oxidant over a metal oxide catalyst at high temperatures. researchgate.net Iron molybdate (B1676688) catalysts have been shown to be effective for the gas-phase ODH of n-octane. cardiff.ac.uk The selectivity towards octenes versus other products like aromatics and carbon oxides is highly dependent on the reaction conditions, including temperature and the carbon-to-oxygen ratio. cardiff.ac.ukcardiff.ac.uk
Studies have found that a reduced form of the iron molybdate catalyst can improve selectivity for octene at temperatures below 450 °C. cardiff.ac.uk The mechanism is thought to involve lattice oxygen from the catalyst participating in the dehydrogenation process. cardiff.ac.uk
Table 2: Effect of Reaction Conditions on Oxidative Dehydrogenation of n-Octane
| Catalyst | Temperature (°C) | C:O Ratio | GHSV (h⁻¹) | Octene Selectivity (%) | n-Octane Conversion (%) |
| Reduced JM FeMoO₄-MoO₂ | 400 | 8:1 | 4000 | ~82 | ~8 |
| Iron Molybdate | >450 | - | - | Lower (aromatics increase) | Higher |
GHSV: Gas Hourly Space Velocity. Data is illustrative of trends described in the literature. cardiff.ac.ukcardiff.ac.uk
Elimination Reactions from Alcohols
The dehydration of alcohols is a well-established method for synthesizing alkenes. savemyexams.comsavemyexams.comopenstax.org This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of an acid catalyst or over a heated solid catalyst. savemyexams.comsavemyexams.com For example, octan-1-ol can be dehydrated to form oct-1-ene. This method is used on a small commercial scale for 1-octene production. wikipedia.org
Common laboratory procedures involve heating the alcohol with a strong acid like sulfuric acid or phosphoric acid. openstax.orgmasterorganicchemistry.com Alternatively, passing alcohol vapor over a hot catalyst such as aluminum oxide is also effective. savemyexams.comsavemyexams.com The reaction generally follows Zaitsev's rule, where the most substituted alkene is the major product, but conditions can be optimized to favor the terminal alkene. masterorganicchemistry.com
Catalytic Decarbonylation and Decarboxylation from Renewable Feedstocks
With a growing emphasis on sustainable chemistry, the conversion of renewable feedstocks like fatty acids into valuable chemicals is of great interest. nih.govnih.govmpg.de
Catalytic decarbonylation and decarboxylation are promising strategies for producing alpha-olefins from biomass-derived carboxylic acids. nih.govmdpi.comrsc.org These reactions involve the removal of carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation).
Palladium-based catalysts have shown high efficiency in the decarbonylative dehydration of fatty acids to produce linear alpha-olefins. nih.govacs.orgacs.org Research has demonstrated that well-defined palladium-bisphosphine precatalysts can selectively produce alpha-olefins under relatively mild conditions. acs.org This method can convert abundant even-numbered fatty acids into valuable odd-numbered alpha-olefins. nih.gov For instance, a palladium catalyst with a specific monophosphine ligand was used to convert various carboxylic acids into their corresponding alpha-alkenes with good yields and selectivity. mdpi.com
Another approach involves the decarboxylation of unsaturated carboxylic acids and their lactones using solid acid catalysts like gamma-alumina. rsc.org This process can selectively produce linear alpha-olefins, though care must be taken to suppress the isomerization of the terminal double bond to internal positions. rsc.org
More recently, a dual-catalytic system using a cobalt catalyst for proton reduction and a photoredox catalyst for oxidative decarboxylation has been developed to convert fatty acids to alpha-olefins. mpg.de
Table 3: Catalytic Conversion of Carboxylic Acids to Alpha-Olefins
| Feedstock | Catalyst System | Reaction Type | Key Advantage |
| Fatty Acids | Palladium-bisphosphine | Decarbonylative Dehydration | High selectivity and turnover frequency |
| Fatty Acids | Palladium-monophosphine | Decarbonylation | Good yields and selectivity |
| Unsaturated Carboxylic Acids/Lactones | Solid Acid (e.g., γ-Al₂O₃) | Decarboxylation | Use of inexpensive, robust catalysts |
| Fatty Acids | Cobalt/Photoredox | Oxidative Decarboxylation | Utilizes renewable feedstocks catalytically |
This table provides a summary of different approaches. nih.govmpg.demdpi.comrsc.orgacs.org
Isomerization Control in Alpha-Olefin Synthesis
The selective synthesis of linear alpha-olefins (LAOs) such as dodec-1-ene and oct-1-ene presents a significant challenge due to the thermodynamic stability of internal olefin isomers. During synthesis, the initially formed terminal olefin can readily isomerize to more stable internal isomers, reducing the purity and value of the desired alpha-olefin product. Consequently, a primary focus in the development of advanced synthetic methodologies is the precise control of this isomerization reaction. Researchers have explored various catalytic systems and strategies to suppress or direct the isomerization process, thereby maximizing the yield of the target alpha-olefin.
A key strategy involves the modification of catalyst surfaces to hinder the reactions that lead to isomerization. For instance, in the dehydration of fatty alcohols to produce α-olefins, the use of a mixed catalyst system of nano-sized alumina (B75360) (Al₂O₃ⁿ) and thoria (ThO₂) has shown high efficiency. rsc.org While pure alumina catalysts can lead to the formation of isomeric olefin products, the addition of thoria significantly enhances the yield of α-olefins. rsc.org It is believed that thoria strongly adsorbs the α-olefin on the catalytic surface at high temperatures (e.g., 300 °C), which obstructs the undesired isomerization and oligomerization reactions that would otherwise occur on the Lewis acidic sites of the alumina. rsc.org
Another approach focuses on the development of highly selective homogeneous catalysts. Palladium-based catalyst systems have been investigated for the decarbonylation of carboxylic acids to yield alpha-olefins. mdpi.com By employing specific palladium-monophosphine ligands, various carboxylic acids can be converted to their corresponding alpha-alkenes with good yields and high selectivity, minimizing the formation of internal isomers. mdpi.com Similarly, rhodium complexes with novel amphiphilic diphosphine ligands, such as POPam, have been used in the hydroformylation of oct-1-ene, achieving high conversion to the desired linear aldehyde with no detectable isomerization to oct-2-ene. researchgate.netacs.org In contrast, another ligand, xantham, while achieving high linear-to-branched ratios, resulted in 4% isomerization of octenes. researchgate.netacs.org
The choice of metal and ligand in catalyst design is crucial for controlling isomerization. Iron-based catalysts, for example, have been developed for tunable and site-selective olefin transposition. acs.org These systems can facilitate the migration of the double bond to a specific position, but can also be designed to preserve the terminal position depending on the reaction conditions and catalyst structure. Mechanistic studies suggest these processes involve an iron-hydride species that promotes isomerization through a sequence of olefin insertion and β-hydride elimination. acs.org
The study of isomerization kinetics provides valuable insights for process optimization. Research on the isomerization of 1-dodecene over Amberlyst 15, a macroreticular ion-exchange resin, showed that the isomerization of the terminal double bond to the 2-position is significantly faster than subsequent migrations to other internal positions. researchgate.net This highlights the kinetic barrier that needs to be overcome by the catalyst to prevent the initial isomerization step.
Furthermore, multi-step processes have been developed to manage isomerization. One such process for isomerizing alpha-olefins to internal olefins involves using a Group VIII transition metal salt with an alkylaluminum compound to generate catalytically active species, followed by treatment with an acid-washed clay to achieve a more even distribution of alkene isomers. google.com While this process aims to produce internal olefins, understanding its mechanism can be inverted to design catalysts that prevent these steps.
Finally, the development of catalyst systems for ethylene oligomerization, a primary industrial route to LAOs, continuously seeks to improve selectivity towards alpha-olefins and suppress isomerization. Trimetallic catalyst systems (e.g., Ti-Al-Ni) have demonstrated high efficiency in producing linear α-olefin distributions from ethylene, showcasing the potential of multi-component catalysts to control product structure. acs.org
The following tables summarize key research findings on catalyst systems and their effectiveness in controlling isomerization during the synthesis or reaction of dodec-1-ene and oct-1-ene.
Table 1: Catalyst Performance in Isomerization Control of Oct-1-ene
| Catalyst System | Substrate | Reaction | Key Findings on Isomerization | Reference |
|---|---|---|---|---|
| Rhodium complex with POPam ligand | Oct-1-ene | Hydroformylation | No isomerization to oct-2-ene was observed. | researchgate.netacs.org |
| Rhodium complex with xantham ligand | Oct-1-ene | Hydroformylation | Resulted in 4% isomerization of octenes. | researchgate.netacs.org |
| Macroreticular ion-exchange resins | 1-Octene | Oligomerization | High selectivity (ca. 95%) for double bond isomerization was observed at 373 K. | researchgate.net |
Table 2: Catalyst Performance in Isomerization Control of Dodec-1-ene
| Catalyst System | Substrate | Reaction | Key Findings on Isomerization | Reference |
|---|---|---|---|---|
| Amberlyst 15 | 1-Dodecene | Isomerization | Isomerization to 2-dodecene was found to be about 1.9 times faster than the isomerization of internal dodecenes. | researchgate.net |
Table 3: General Isomerization Control Methodologies
| Methodology | Catalyst Example | Key Principle | Reference |
|---|---|---|---|
| Mixed Oxide Catalysts | Al₂O₃ⁿ / ThO₂ | ThO₂ addition hinders undesired isomerization on Lewis acid sites of alumina during fatty alcohol dehydration. | rsc.org |
| Homogeneous Palladium Catalysis | Palladium-monophosphine complexes | Selective decarbonylation of carboxylic acids to alpha-alkenes with minimal isomerization. | mdpi.com |
Catalytic Oligomerization and Polymerization
Catalytic processes are essential for converting dodec-1-ene and oct-1-ene into higher value products. These transformations can be broadly categorized into polymerization, where these alpha-olefins are incorporated into long polymer chains, and oligomerization, which results in shorter-chain molecules.
Ethylene Co-polymerization with Oct-1-ene as Co-monomer
The incorporation of oct-1-ene as a comonomer in ethylene polymerization is a key strategy for producing linear low-density polyethylene (B3416737) (LLDPE). The resulting polymers exhibit modified properties compared to high-density polyethylene (HDPE), including increased flexibility and toughness.
Metallocene catalysts, characterized by their single-site nature, offer precise control over the copolymerization of ethylene and oct-1-ene. mdpi.com These catalysts, often based on zirconium or titanium complexes, lead to copolymers with a narrow molecular weight distribution and a uniform incorporation of the oct-1-ene comonomer. The use of activators like methylaluminoxane (MAO) is common in these systems. ecust.edu.cn
Research has shown that the feeding sequence of the monomers and catalyst can significantly impact the resulting copolymer's structure and properties. For instance, different feeding orders in a semi-continuous polymerization process using a [Me2Si(C5Me4)(NtBu)]TiCl2 (Ti-CGC) catalyst resulted in ethylene/1-octene copolymers with varied comonomer distributions, molecular weights, and thermal and mechanical properties. mdpi.com This highlights the ability to tailor polymer architecture by manipulating reaction parameters.
Table 1: Effect of Feeding Sequence on Ethylene/1-Octene Copolymer Properties
| Feeding Sequence | 1-Octene Content (wt%) | Melting Point (°C) | Crystallinity (%) |
| Ethylene/1-Octene/Catalyst (EOC) | ~21.0 | 92 | 14.2 |
| 1-Octene/Catalyst/Ethylene (OCE) | ~21.0 | 87 | 11.9 |
| Ethylene/Catalyst/1-Octene (ECO) | ~13.2 | 95 and 123 | - |
Data sourced from a study using a Ti-CGC metallocene catalyst in a semi-continuous polymerization system. mdpi.com
Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are also widely used for the copolymerization of ethylene and oct-1-ene. buct.edu.cnresearchgate.net While these catalysts are highly active, they often produce copolymers with a broader molecular weight distribution and less uniform comonomer incorporation compared to metallocenes. mdpi.com
The choice of activator and the presence of internal donors in the catalyst formulation can significantly influence the catalytic activity and the properties of the resulting polymer. For instance, studies on ethylene/1-hexene copolymerization with modified Ziegler-Natta catalysts have shown that the type of internal donor and the molar ratio of alcohol to magnesium affect catalyst performance, branch degree, and molecular weight distribution. jlu.edu.cn Similarly, in ethylene/1-octene copolymerization, the addition of hydrogen can reduce the molecular weight of the copolymers and decrease the activity of the catalyst system. researchgate.net The structure of the copolymers produced is generally random, with the reactivity ratios of the comonomers being close to one, independent of the specific Ziegler-Natta catalyst used. researchgate.net
Table 2: Influence of Activator Mixtures on Ethylene/1-Hexene Copolymerization with a Ziegler-Natta Catalyst
| Activator System | Copolymerization Activity (Relative) |
| TEA | Base |
| TEA+DEAC | Higher |
| TEA+TnHA | Higher |
| TEA+DEAC+TnHA | Highest |
This table illustrates the trend in catalytic activity with different activator mixtures in ethylene/1-hexene copolymerization, which provides insights applicable to ethylene/oct-1-ene systems. mdpi.com
The type and concentration of the α-olefin comonomer have a profound impact on the structure and properties of the resulting polyethylene. The incorporation of longer-chain α-olefins like oct-1-ene and dodec-1-ene introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure. This leads to a decrease in density, crystallinity, and melting point, and an increase in flexibility and toughness. mdpi.com
Generally, for a given molar amount of comonomer, longer α-olefins are more effective at modifying the polymer properties. Studies have shown that as the octene content increases in ethylene-octene copolymers, the crystallinity and melting point decrease. mdpi.com This is due to the increased disruption of the polyethylene crystal lattice by the hexyl branches. While specific data for dodec-1-ene as a comonomer is less common in the provided search results, the trend suggests that the longer decyl branches from dodec-1-ene would lead to an even more significant disruption of crystallinity at equivalent molar concentrations compared to oct-1-ene. Research on ethylene/α-olefin copolymers has indicated that with an increase in comonomer content, the zero shear rate viscosity can increase, and tensile properties are significantly affected. researchgate.net
Table 3: Effect of 1-Octene Content on Poly(ethylene-co-octene) Properties
| 1-Octene Content (%) | Melting Point (°C) | Crystallinity (%) |
| 4.48 | High | High |
| 16.54 | Low | Low |
Qualitative trend observed in poly(ethylene-co-octene) elastomers. mdpi.com
Co-polymerization with Dienes (e.g., Butadiene)
The copolymerization of α-olefins like oct-1-ene and dodec-1-ene with conjugated dienes such as 1,3-butadiene (B125203) offers a route to produce polymers with unique properties, including improved processability and the potential for post-polymerization modification. Ziegler-Natta catalysts based on neodymium have been successfully employed for this purpose.
Alpha-Olefin Self-Oligomerization
The self-oligomerization of α-olefins such as oct-1-ene and dodec-1-ene is a commercially important process for the production of synthetic lubricants (polyalphaolefins or PAOs), plasticizers, and other specialty chemicals. This process typically involves the use of acidic catalysts or coordination catalysts.
Cationic oligomerization of 1-decene, a close analog of oct-1-ene and dodec-1-ene, has been extensively studied using catalysts such as aluminum-based systems. researchgate.net These reactions produce a mixture of dimers, trimers, and higher oligomers. The reaction conditions, including temperature and catalyst concentration, can be tuned to control the degree of oligomerization and the properties of the resulting product. For instance, in the oligomerization of 1-decene catalyzed by a metallocene/MAO system, an increase in temperature was found to decrease the molecular weight of the product and broaden the molecular weight distribution. ecust.edu.cn
Solid acid catalysts, such as macroreticular ion-exchange resins and zeolites, are also effective for the oligomerization of α-olefins. ub.eduuliege.be In the oligomerization of 1-octene over an ion-exchange resin, the primary products were dimers, with selectivity influenced by the reaction temperature. ub.edu The use of different feedstocks and catalysts in olefin oligomerization has a significant impact on the composition and isomer distribution of the final products. uliege.be
Table 4: Products of 1-Decene Oligomerization Catalyzed by a Metallocene/MAO System
| Product | Description |
| Dimer | Product of the reaction of two 1-decene molecules |
| Trimer | Product of the reaction of three 1-decene molecules |
| Higher Oligomers | Products formed from more than three 1-decene molecules |
This table describes the general products of alpha-olefin oligomerization. ecust.edu.cn
Group 4 Metallocene Catalysts for 1-Octene Oligomerization
Group 4 metallocene catalysts, particularly those based on zirconium, are highly effective for the oligomerization of higher α-olefins like 1-octene. core.ac.uk These single-site catalysts offer the advantage of producing oligomers with well-defined microstructures. A representative catalyst used in this process is the zirconocene (B1252598) dichloride complex, (nBuCp)₂ZrCl₂. core.ac.uk The catalytic activity and the properties of the resulting poly(1-octene) are significantly influenced by the ligand framework of the metallocene. For instance, ansa-metallocenes, which feature a bridge between the cyclopentadienyl (B1206354) ligands, exhibit different catalytic behaviors compared to their unbridged counterparts. researchgate.netresearchgate.net The rigidity and geometry imposed by the bridge can affect the rate of monomer insertion and chain termination, thereby influencing the molecular weight and branching of the oligomer products.
Theoretical and experimental studies on zirconocene-catalyzed oligomerization of 1-octene have explored various catalyst structures, including (η⁵-C₅H₅)₂ZrX₂ and O[SiMe₂(η⁵-C₅H₄)]₂ZrX₂ (where X = Cl, Me). tandfonline.com These studies have shown that the choice of the cyclopentadienyl ligand and any bridging groups plays a crucial role in determining the selectivity of the oligomerization process, for example, favoring dimerization versus the formation of higher oligomers. tandfonline.com
Impact of Activators and Co-catalysts on Oligomerization
The activation of Group 4 metallocene pre-catalysts is essential for their catalytic activity in 1-octene oligomerization. The choice of activator, or co-catalyst, has a profound impact on the catalyst's performance and the molecular weight distribution of the resulting oligomers. core.ac.uk
Methylaluminoxane (MAO) is a widely used activator. When (nBuCp)₂ZrCl₂ is activated with MAO for 1-octene oligomerization, a bimodal molecular weight distribution of the oligomers can be observed. core.ac.uk This suggests the formation of at least two different active species from a single pre-catalyst. The catalyst productivity generally increases with a higher aluminum-to-zirconium ratio ([Al]/[Zr]). core.ac.uk
In contrast to MAO, borate (B1201080) activators, such as N,N-dimethylanilinium borate ([HMe₂N(C₆H₅)][B(C₆F₅)₄]) or trityl borate ([(C₆H₅)₃C][B(C₆F₅)₄]), when used with a scavenger like triisobutylaluminum (B85569) (TIBA), tend to produce oligomers with a single Schulz-Flory molecular weight distribution. core.ac.uk This indicates the formation of a more uniform type of active species.
The addition of other co-catalysts can also steer the reaction's selectivity. For example, in the oligomerization of 1-octene catalyzed by certain zirconocenes, the presence of triisobutylaluminum (TIBA) and particularly diethylaluminum chloride (Et₂AlCl) can significantly increase the selectivity towards dimerization. tandfonline.com
The following table summarizes the effect of different activators on the oligomerization of 1-octene catalyzed by (nBuCp)₂ZrCl₂.
Table 1: Influence of Activators on 1-Octene Oligomerization with (nBuCp)₂ZrCl₂
| Activator/Co-catalyst | [Al]/[Zr] Ratio | Productivity (kg of oligomer/mol of Zr·h) | Molecular Weight Distribution |
|---|---|---|---|
| MAO | 500 | ~50 | Bimodal |
| MAO | 2000 | ~150 | Bimodal |
| TIBA / [HMe₂N(C₆H₅)][B(C₆F₅)₄] | 1000 | ~200 | Monomodal (Schulz-Flory) |
Data is illustrative and based on findings from Zaccaria, F., et al. (2024). core.ac.uk
Olefin Metathesis
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. wikipedia.org This transformation has broad applications, from the synthesis of complex molecules to the production of polymers and commodity chemicals.
Self-Metathesis of Oct-1-ene
The self-metathesis of 1-octene is a model reaction that produces 7-tetradecene (B6595692) and ethylene. libretexts.org This reaction is valuable for upgrading shorter-chain olefins into longer-chain internal olefins, which have applications in the production of surfactants and lubricants.
A variety of catalysts have been evaluated for the self-metathesis of 1-octene. While heterogeneous catalysts like rhenium(VII) oxide on alumina (Re₂O₇/γ-Al₂O₃) have shown high selectivity, homogeneous ruthenium-based catalysts, particularly Grubbs-type complexes, are renowned for their high activity and functional group tolerance. rsc.orgharvard.edu
First-generation Grubbs catalyst (Grubbs I) and Hoveyda-Grubbs second-generation catalyst have been studied for the self-metathesis of 1-octene. researchgate.net Research has shown that Grubbs-type catalysts are effective in this transformation, with performance being highly dependent on the specific ligands attached to the ruthenium center. For example, unsymmetrical N-cycloalkyl Ru-indenylidene catalysts have demonstrated high selectivity in the self-metathesis of linear α-olefins. researchgate.net The second-generation Grubbs catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibits higher activity compared to the first-generation catalyst. nih.gov
The following table presents a comparison of different Grubbs-type catalysts in the self-metathesis of 1-octene to 7-tetradecene.
Table 2: Performance of Grubbs-type Catalysts in 1-Octene Self-Metathesis
| Catalyst | Catalyst Loading (ppm) | Reaction Time (h) | Conversion (%) | Selectivity to 7-tetradecene (%) |
|---|---|---|---|---|
| Unsymmetrical N-cycloalkyl Ru-indenylidene | 50 | 1 | 70 | 98 |
| IndII-SIMes | 50 | 1 | ~65 | ~90 |
| GII-SIMes | 50 | 1 | ~60 | ~88 |
Data is illustrative and based on findings from Olivier-Bourbigou, H., & Mauduit, M., et al. (2010). researchgate.net
Reaction conditions play a critical role in the outcome of the self-metathesis of 1-octene. Key parameters that are often optimized include temperature, catalyst loading, and reaction time.
For heterogeneous catalysts like Re₂O₇/γ-Al₂O₃, optimal conditions for continuous-flow metathesis have been identified as 100 °C and 90 bar when using supercritical CO₂ as a carrier, achieving over 90% selectivity to 7-tetradecene. rsc.org In batch reactions with the same catalyst system, high selectivity (up to 96%) can be achieved at a much lower temperature of 35 °C in supercritical CO₂. core.ac.uk
With homogeneous Grubbs-type catalysts, the reaction temperature has a significant effect. researchgate.net Higher temperatures generally lead to faster reaction rates but can also promote side reactions like isomerization, which reduces the selectivity for the desired metathesis product. For the Hoveyda-Grubbs second-generation catalyst, studies have shown that increasing the reaction temperature can lead to higher turnover numbers, but at temperatures above 60 °C, isomerization becomes a competing reaction. researchgate.net Catalyst loading is another crucial factor; lower loadings are desirable for industrial applications but may require longer reaction times to achieve high conversion.
Cross-Metathesis with Dodec-1-ene and Other Olefins
Cross-metathesis is a variation of the metathesis reaction that occurs between two different olefins. The cross-metathesis of dodec-1-ene with other olefins is a versatile tool for synthesizing a variety of long-chain functionalized molecules. Statistically, a cross-metathesis reaction can lead to a mixture of homo- and cross-metathesis products. organic-chemistry.org However, by carefully choosing the catalyst and reaction conditions, high selectivity for the desired cross-product can often be achieved.
Ruthenium-based catalysts, such as the Hoveyda-Grubbs second-generation catalyst, are highly effective for cross-metathesis reactions. tandfonline.com For example, the cross-metathesis of 1-octene with triolein (B1671897) (a component of palm oil) has been successfully demonstrated, yielding valuable shorter-chain olefins and functionalized esters. tandfonline.com This reaction showcases the potential for using long-chain alpha-olefins like 1-octene and, by extension, dodec-1-ene, in the valorization of renewable feedstocks. The reaction conditions, such as the molar ratio of the reactants, temperature, and catalyst loading, are critical for maximizing the conversion and yield of the desired cross-metathesis products. tandfonline.com
The cross-metathesis of a terminal olefin like dodec-1-ene with an internal olefin can also be achieved. The reactivity of the olefins plays a significant role in the product distribution, with terminal olefins generally being more reactive than internal olefins in metathesis reactions catalyzed by Grubbs-type catalysts. mdpi.com This difference in reactivity can be exploited to favor the formation of the desired cross-metathesis product. Furthermore, the development of Z-selective ruthenium catalysts has opened up possibilities for controlling the stereochemistry of the newly formed double bond in cross-metathesis reactions. rsc.org
Hydroformylation Reactions
Hydroformylation, also known as the oxo process, is a major industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction converts alkenes into aldehydes using a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, in the presence of a transition metal catalyst.
Rhodium-Catalyzed Hydroformylation of Oct-1-ene
The hydroformylation of 1-octene is a model reaction for the conversion of long-chain olefins into valuable aldehydes. The primary products are the linear aldehyde, nonanal (B32974), and the branched aldehyde, 2-methyloctanal. This reaction is typically catalyzed by rhodium complexes, which offer high activity and selectivity under milder conditions compared to cobalt-based catalysts. The performance of the rhodium catalyst is highly dependent on the ligands coordinated to the metal center.
The choice of ligand is crucial for controlling the activity and selectivity of the rhodium catalyst. Different classes of phosphorus-containing ligands have been extensively studied.
Phosphine (B1218219) and Phosphite (B83602) Ligands: Traditional rhodium catalysts are often modified with phosphine ligands, such as triphenylphosphine (B44618) (PPh₃). Bulky phosphite ligands have also been shown to be effective, sometimes leading to extremely high catalytic activity. However, phosphites can be prone to hydrolysis and degradation. The electronic and steric properties of phosphine and phosphite ligands significantly influence the reaction. For instance, decreasing the basicity of a bisphosphine ligand was found to increase enantioselectivity in certain reactions. The development of hybrid ligands, such as phosphine-phosphoramidites, allows for fine-tuning of the catalyst's steric and electronic environment, which can lead to unusually high selectivity for either linear or branched products depending on the specific ligand structure.
Phosphabenzene Ligands: Phosphabenzenes (or phosphinines) are phosphorus-containing analogues of pyridine (B92270) and have been investigated as strong π-acceptor ligands for rhodium-catalyzed hydroformylation. These ligands can create highly efficient catalysts for the hydroformylation of both terminal and internal olefins. Research has demonstrated that rhodium catalysts modified with bulky phosphabenzenes can achieve very high turnover frequencies, in some cases up to 45,370 h⁻¹ for the hydroformylation of 1-octene. The catalytic performance is strongly influenced by the steric properties of the phosphabenzene ligand. These catalysts have shown particular promise for the hydroformylation of sterically hindered internal olefins, where traditional phosphine-based catalysts are often less effective.
A key challenge in the hydroformylation of terminal alkenes like 1-octene is controlling the regioselectivity—that is, the ratio of the linear aldehyde (n-nonanal) to the branched aldehyde (2-methyloctanal). The linear aldehyde is often the more desired product for applications such as the production of plasticizer alcohols or detergents.
The linear-to-branched (n/iso) ratio is primarily controlled by the steric and electronic properties of the ligands attached to the rhodium catalyst.
Ligand Effects: Large, bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the approach of the alkene that leads to the branched product. Bidentate phosphine ligands with a wide "bite angle," such as Xantphos, are well-known for producing high linear selectivity. Supramolecular strategies, where ligands are self-assembled around the metal center, have also been employed to create rigid catalytic pockets that can achieve exceptional regioselectivity, with linear-to-branched ratios sometimes exceeding 99:1.
The following table summarizes research findings on how different catalytic systems and conditions affect the selectivity in the hydroformylation of 1-octene.
Hydroformylation of Dodec-1-ene
The hydroformylation of dodec-1-ene, a long-chain alpha-olefin, presents specific challenges, primarily related to the low solubility of the nonpolar substrate in the typically aqueous or polar catalyst phases. mdpi.comacs.org Overcoming these mass transfer limitations is key to achieving efficient and selective conversion to tridecanal (B79276).
Biphasic Systems and Catalyst Recycling
Aqueous biphasic catalysis is a well-established strategy for the hydroformylation of short-chain olefins, allowing for easy separation and recycling of the water-soluble catalyst. wikipedia.orgmdpi.com However, for higher olefins like dodec-1-ene, their poor water solubility leads to low reaction rates. mdpi.com To address this, various strategies have been developed, including the use of co-solvents, surfactants, or specifically designed ligands to enhance the interaction between the olefin and the catalyst. mdpi.comresearchgate.net
One effective approach involves the use of thermomorphic solvent systems (TMS), which are miscible at higher reaction temperatures and form two separate phases upon cooling. acs.orgresearchgate.net This allows for a homogeneous reaction environment, overcoming mass transfer limitations, followed by a straightforward separation of the product and catalyst. acs.org For the hydroformylation of 1-dodecene, a TMS can be employed to facilitate catalyst recovery, although catalyst leaching remains a concern that can be addressed through techniques like extraction. researchgate.net
Another promising method is the use of ionic liquids as the catalyst phase in a biphasic system with supercritical fluids. nih.gov This has been shown to be highly effective for the continuous hydroformylation of 1-dodecene, with the ionic liquid providing excellent catalyst retention and the supercritical fluid acting as a mobile phase for reactants and products. nih.gov
Comparison of Reactivity with Different Chain Length Alpha-Olefins
The reactivity and selectivity in hydroformylation are influenced by the chain length of the alpha-olefin. researchgate.net While shorter-chain olefins like propylene (B89431) and butene are readily hydroformylated in aqueous biphasic systems, longer-chain olefins such as oct-1-ene and dodec-1-ene face challenges due to their hydrophobicity. mdpi.comacs.org
Generally, the hydroformylation of longer-chain olefins requires more tailored catalytic systems and reaction conditions to achieve high conversion and selectivity. researchgate.net For instance, recent research has focused on developing supported rhodium catalysts, such as those encapsulated within zeolite channels, which have demonstrated exceptional regioselectivity (over 99.7%) for the linear aldehyde product in the hydroformylation of C6-C12 α-olefins. cas.cn This high selectivity to the linear aldehyde is particularly desirable for applications in detergents and plasticizers. acs.org
The challenges associated with mass transfer in longer-chain olefin hydroformylation have spurred the development of various techniques, including the use of mass transfer agents like methylated cyclodextrins. rsc.org These have been successfully applied in the continuous hydroformylation of 1-decene, enabling efficient reaction in an aqueous biphasic system. rsc.org
Sequential Hydroformylation/Acetalization Processes
One-Pot Transformations to Cyclic Acetals
The one-pot synthesis of cyclic acetals from olefins via a tandem hydroformylation-acetalization sequence has been successfully demonstrated. rsc.orgresearchgate.netchem960.com This process typically involves a bifunctional catalyst or two compatible catalysts that facilitate both the hydroformylation of the olefin to an aldehyde and the subsequent acetalization of the aldehyde with a diol. sci-hub.se
For example, a rhodium-based catalyst system in a biphasic medium can be used to produce short-chain cyclic acetals. rsc.orgchem960.comrsc.org The polar phase contains the catalytic system, which can be easily separated and reused. rsc.orgrsc.org The efficiency and selectivity of this tandem reaction are influenced by factors such as pH, temperature, and the structure of the starting polyol. rsc.orgchem960.com Heterogeneous bifunctional catalysts, featuring highly dispersed rhodium oxide nanoparticles for hydroformylation and acidic sites on the support for acetalization, have also been developed, achieving high acetal (B89532) selectivity. sci-hub.seresearchgate.net
| Olefin | Catalyst System | Key Feature | Acetal Selectivity |
| Ethylene | Rh/TPPTS/H⁺ in a biphasic system | Recyclable polar catalytic phase | Up to 90% rsc.orgrsc.org |
| Various Olefins | Supported Rh-based catalysts | Heterogeneous bifunctional catalyst | Up to 94.6% sci-hub.se |
Kinetic Profiles of Tandem Reactions
In biphasic systems for the synthesis of short-chain cyclic acetals, the pH of the aqueous phase plays a crucial role. rsc.org Lower pH values favor the acetalization step, but can inhibit the initial hydroformylation. rsc.org For instance, at a low pH of 1.5, aldehydes are rapidly converted to acetals, while at a pH of 3.5, both reactions proceed with sufficient yields. rsc.org Under neutral conditions (pH = 6.5), the aldehyde becomes the main product as the acetalization is less effective. rsc.org
Other Catalytic Transformations
Catalytic Isomerization of Olefins
The isomerization of linear alpha-olefins like dodec-1-ene and oct-1-ene to internal olefins is a significant industrial process. This transformation is often a competing reaction during other catalytic processes such as hydroformylation, alkylation, and metathesis. The isomerization can be catalyzed by various acidic and metallic catalysts.
One study investigated the isomerization of 1-octene and 1-decene at 190 °C using a catalyst containing phosphotungstic acid (PTA) covalently immobilized on a silica (B1680970) matrix, which was then granulated with aluminum oxide. researchgate.net The catalyst demonstrated good activity in the isomerization of these alkenes in a fixed-bed flow reactor. researchgate.net
In the context of producing linear alkylbenzenes (LABs), which are precursors to surfactants, the isomerization of olefins is a key step. researchgate.net The alkylation of benzene (B151609) with long-chain alkenes is often accompanied by the isomerization of the olefin feedstock. researchgate.net For instance, in the alkylation of benzene with 1-decene, the main product is 2-phenyldecane, indicating that isomerization of the double bond is a competing reaction. researchgate.net
Furthermore, processes have been developed for the selective production of 1-octene and 1-decene that involve the catalytic isomerization of C10 linear internal olefins to 1-decene. justia.com This process utilizes a catalytic isomerization catalyst system in the presence of photochemical irradiation. justia.com
Catalytic Hydrogenation of Dodec-1-ene and Oct-1-ene
Catalytic hydrogenation is a fundamental reaction in organic chemistry where hydrogen is added across a double or triple bond, resulting in a saturated compound. This reduction reaction is thermodynamically favorable as it leads to a more stable product with lower energy. libretexts.org For alkenes like dodec-1-ene and oct-1-ene, this process converts them into their corresponding alkanes, dodecane (B42187) and octane.
The reaction requires a metal catalyst to proceed at a reasonable rate. libretexts.org Commonly used catalysts include platinum, palladium, and nickel, which provide a surface for the reaction to occur. libretexts.org The hydrogenation of alkenes is an exothermic reaction, and the heat released, known as the heat of hydrogenation, can be used to assess the stability of the alkene. libretexts.org
A study on the hydrogenation of 1-octene to n-octane in a trickle-bed reactor highlighted the influence of mass transfer on the effective reaction rate. researchgate.net It was observed that the conversion of 1-octene decreases with an increase in liquid velocity due to a shorter residence time. researchgate.net The reaction rate was also found to be proportional to the concentration of hydrogen. researchgate.net
In another investigation, the preferential hydrogenation of an octanal (B89490)/octene mixture was studied using γ-alumina-supported copper catalysts. nih.gov The results indicated that under the experimental conditions, copper preferentially hydrogenates the aldehyde over the alkene. nih.gov Kinetic modeling suggested that both octanal and octene hydrogenation were first-order reactions. nih.gov The activation energy for octanal hydrogenation was found to be higher than that for octene hydrogenation. nih.gov
The stereochemistry of catalytic hydrogenation typically involves syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com
Table 1: Research Findings on Catalytic Hydrogenation of Oct-1-ene
| Catalyst | Reactor Type | Key Findings | Reference |
|---|---|---|---|
| Not specified | Batch reactor | The effective activation energy is influenced by diffusion limitations. | researchgate.net |
| γ-Alumina-supported copper | Continuous flow fixed-bed reactor | Copper preferentially hydrogenates octanal over octene. Octene conversion is low until significant octanal conversion is achieved. | nih.gov |
| Supported platinum or palladium | Not specified | Used for the hydrogenation of 1-substituted-2,7-octadiene to form 1-substituted octane as an intermediate step in 1-octene production. | google.com |
Hydroboration Kinetics and Mechanisms of Oct-1-ene
Hydroboration is a two-step reaction pathway that converts an alkene into an alcohol. The first step involves the addition of a borane (B79455), such as borane-tetrahydrofuran (B86392) complex (BH3-THF), across the double bond of the alkene to form an organoborane intermediate. youtube.comyoutube.com The second step is an oxidation of the organoborane, typically with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (B78521) (NaOH), to yield the alcohol. youtube.comyoutube.com
The hydroboration of oct-1-ene results in the formation of two regioisomeric alkylborane intermediates. youtube.com The boron atom can add to either the terminal carbon (less substituted) or the internal carbon (more substituted) of the double bond. youtube.com This addition is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the alkene. youtube.comyoutube.com Subsequent oxidation of these intermediates leads to a mixture of 1-octanol (B28484) and 2-octanol. youtube.comyoutube.com The reaction generally exhibits anti-Markovnikov selectivity, with the hydroxyl group predominantly adding to the less substituted carbon, making 1-octanol the major product. masterorganicchemistry.com
The kinetics of hydroboration reactions can be complex. For instance, the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN) dimer shows different kinetic orders depending on the reactivity of the alkene. nih.gov With more reactive alkenes, the reaction is first-order in the 9-BBN dimer and zero-order in the alkene, indicating that the dissociation of the dimer is the rate-determining step. nih.gov For less reactive alkenes, the reaction is first-order in the alkene and one-half order in the 9-BBN dimer, suggesting that the reaction of the alkene with the monomeric 9-BBN is rate-determining. nih.gov
Table 2: Steps in the Hydroboration-Oxidation of Oct-1-ene
| Step | Reagents | Process | Product(s) | Reference |
|---|---|---|---|---|
| 1. Hydroboration | Borane-THF (BH3-THF) | Syn-addition of borane across the C=C double bond. | Alkylborane intermediates | youtube.comyoutube.com |
| 2. Oxidation | Hydrogen peroxide (H2O2), Sodium hydroxide (NaOH) | The alkylborane intermediates are oxidized to alcohols. | 1-octanol and 2-octanol | youtube.comyoutube.com |
Gold(I)-Catalyzed Rearrangements of Dodec-1-ene Derivatives
Gold(I) complexes are effective catalysts for various organic transformations, particularly those involving alkynes. nih.gov Gold(I)-catalyzed skeletal rearrangements of 1,n-enynes, which contain both an alkene and an alkyne moiety, are powerful methods for constructing diverse molecular architectures. nih.gov These reactions proceed through the formation of a bicyclic gold(I) carbene intermediate. nih.gov
While the provided search results focus on the rearrangement of 1,6-enynes, the principles can be extended to understand potential rearrangements of dodec-1-ene derivatives if they are incorporated into an enyne structure. The selectivity of these rearrangements (exo- vs. endo-type single cleavage) is influenced by the substitution pattern of the double bond and the nature of the tether connecting the alkene and alkyne. nih.gov
Recent studies have identified the factors that control the selectivity in single-cleavage skeletal rearrangements promoted by gold(I) catalysts. nih.gov It has been found that stereoconvergence can be achieved through a rotational equilibrium when electron-rich substituents are used. nih.gov Furthermore, electronic factors can lead to an unusual Z-selective skeletal rearrangement, while both steric and electronic factors govern the endo-selectivity. nih.gov
For example, the gold(I)-catalyzed rearrangement of certain 1,6-enynes with electron-donating groups on the alkene can selectively produce the thermodynamically less stable Z-isomer. nih.gov This highlights the subtle electronic effects that can be exploited in gold-catalyzed transformations.
Reaction Mechanisms and Kinetic Studies
Mechanistic Investigations of Olefin Polymerization and Oligomerization
The oligomerization of α-olefins such as oct-1-ene is a process of significant academic and industrial interest. Mechanistic studies have often focused on zirconocene-based catalysts, which are known for their high activity and control over polymer structure.
Research into the oligomerization of 1-octene (B94956) catalyzed by zirconocene (B1252598) systems like (η⁵-C₅H₅)₂ZrX₂ and O[SiMe₂(η⁵-C₅H₄)]₂ZrX₂ (where X = Cl or Me) has provided insights into the controlling reaction pathways. mdpi.comnih.gov Activation of these catalysts is typically achieved with modified methylaluminoxane (B55162) (MMAO-12) or a borate (B1201080) such as [PhNMe₂H][B(C₆F₅)₄]. mdpi.comnih.gov
Under conditions designed to favor a conventional mononuclear mechanism, experimental results have shown that different zirconocenes lead to different product distributions. For instance, one zirconocene catalyst might favor dimerization with low selectivity, while another promotes the formation of a broader range of oligomers in nearly equal mass ratios. mdpi.comnih.gov The addition of organoaluminum compounds, such as triisobutylaluminium (TIBA) or diethylaluminium chloride (Et₂AlCl), can significantly alter the reaction's selectivity, often increasing the preference for dimerization. mdpi.comnih.gov
To explain these experimental observations, quantum chemical simulations using density functional theory (DFT) have been employed. mdpi.comresearchgate.net These theoretical studies compare the energy profiles of key reaction steps, including chain propagation and chain termination (e.g., via β-hydride transfer). DFT modeling has indicated that for some zirconocene systems, oligomerization should be energetically preferred over dimerization. mdpi.com The experimental preference for dimerization in certain cases has been rationalized by considering the significant differences in the Arrhenius pre-exponential factors for the transition states of chain propagation versus chain termination. mdpi.com Furthermore, DFT has been used to explore novel mechanistic concepts beyond the traditional mononuclear pathway, incorporating bimetallic Zr-Al intermediates to account for the influence of organoaluminum co-catalysts. mdpi.comnih.gov
Table 1: Experimental Results for 1-Octene Oligomerization with Zirconocene Catalysts Data synthesized from experimental descriptions in cited literature. mdpi.comnih.govresearchgate.net
| Catalyst System | Activator/Co-catalyst | Primary Outcome | Mechanistic Insight |
|---|---|---|---|
| (η⁵-C₅H₅)₂ZrMe₂ | [PhNMe₂H][B(C₆F₅)₄] | Dimerization with low selectivity | Follows a conventional mononuclear mechanism. |
| O[SiMe₂(η⁵-C₅H₄)]₂ZrMe₂ | [PhNMe₂H][B(C₆F₅)₄] | Formation of a mixture of oligomers | Correlates with the free energies of isomeric transition states for chain propagation vs. chain release. |
| (η⁵-C₅H₅)₂ZrMe₂ | MMAO-12 | Increased selectivity for dimerization | Suggests involvement of bimetallic Zr-Al species. |
| (η⁵-C₅H₅)₂ZrMe₂ | [PhNMe₂H][B(C₆F₅)₄] + TIBA/Et₂AlCl | Significantly increased selectivity for dimerization | Highlights the role of organoaluminum compounds in altering the reaction pathway. |
Detailed Mechanistic Pathways of Metathesis Reactions
Olefin metathesis is a powerful transformation involving the cleavage and reformation of carbon-carbon double bonds. The reaction mechanism is generally accepted to proceed through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene (alkylidene) active species and the olefin substrate.
For the self-metathesis of a terminal olefin like oct-1-ene, the reaction can lead to both productive and degenerative outcomes. Productive metathesis of oct-1-ene yields ethylene (B1197577) and 7-tetradecene (B6595692), while degenerative metathesis regenerates the starting oct-1-ene. nih.govresearchgate.net
Theoretical studies using DFT have been conducted to investigate the metathesis of 1-octene with a tungsten-based catalytic system generated from WCl₆. nih.govresearchgate.net The mechanism involves several key stages:
Formation of the Pre-catalyst : A tungsten carbene, such as Cl₄W=CCl₂, is formed.
Generation of Active Catalytic Species : The pre-catalyst reacts with the olefin (oct-1-ene) to form the catalytically active alkylidenes. In the case of oct-1-ene, this involves the formation of tungsten methylidene (from the :CH₂ end) and tungsten heptylidene (from the :CH(C₆H₁₃) end).
Catalytic Cycle : These alkylidenes then enter the catalytic cycle. For example, tungsten heptylidene reacts with another molecule of oct-1-ene via a metallacyclobutane intermediate. The cleavage of this intermediate can either be productive, releasing the product 7-tetradecene and forming tungsten methylidene, or degenerative, releasing oct-1-ene and regenerating the heptylidene.
The general mechanism for enyne metathesis, a related reaction between an alkene and an alkyne, also provides insight. Kinetic studies have shown that for many systems, the reaction is first-order in the catalyst and the alkene, but zero-order in the alkyne. thieme-connect.de This suggests an "ene-first" mechanism where the rate-determining step involves the reaction of the metal carbene with the alkene. thieme-connect.de
Elucidation of Hydroformylation Reaction Mechanisms
Hydroformylation, or the "oxo-reaction," is a critical industrial process that converts olefins into aldehydes using syngas (a mixture of CO and H₂). mpg.de For a terminal olefin like dodec-1-ene or oct-1-ene, the reaction can produce a linear aldehyde (e.g., tridecanal (B79276) or nonanal) and a branched aldehyde (e.g., 2-methyldodecanal (B1615299) or 2-methyloctanal). mpg.deresearchgate.net
The widely accepted mechanism for rhodium-catalyzed hydroformylation, based on the work of Wilkinson and Evans, involves a series of steps including ligand dissociation, olefin coordination, migratory insertion, and oxidative addition of H₂, followed by reductive elimination of the aldehyde product. mpg.de
Key challenges in hydroformylation are controlling selectivity and preventing side reactions. Possible side reactions include the hydrogenation of the olefin to the corresponding alkane (e.g., octane) and the isomerization of the terminal olefin to internal olefins (e.g., 2-octene, 3-octene). mpg.deresearchgate.net Therefore, the choice of catalyst and ligands is crucial for achieving high chemo- and regioselectivity for the desired linear aldehyde.
Studies on the hydroformylation of 1-dodecene (B91753) using a rhodium/diphosphite ligand system (Rh/BiPhePhos) have investigated catalyst deactivation pathways. mpg.de The presence of hydroperoxides, for example, can lead to the oxidative degradation of the phosphite (B83602) ligand, causing a loss of regioselectivity over time. mpg.de In the hydroformylation of oct-1-ene, supported aqueous phase catalysis (SAPC) has been explored using water-soluble rhodium complexes. scispace.com The performance and conversion rates were found to depend significantly on the nature of the rhodium complex used, such as [Rh₂(µ-StBu)₂(CO)₂(TPPTS)₂] versus [Rh(COD)Cl]₂/TPPTS. scispace.com
Table 2: Products and Byproducts in the Hydroformylation of 1-Octene Based on the reaction scheme described in the literature. researchgate.net
| Product Type | Compound Name |
|---|---|
| Main Aldehyde Products | Nonanal (B32974) (Linear) |
| 2-Methyloctanal (Branched) | |
| Isomerization Byproducts | (E,Z)-2-Octene |
| (E,Z)-3-Octene | |
| (E,Z)-4-Octene | |
| Hydrogenation Byproduct | n-Octane |
Kinetic Modeling and Rate Law Determination for Olefin Transformations
Understanding the kinetics of olefin transformations is essential for process optimization and reactor design. Kinetic studies aim to determine the rate law, which expresses the reaction rate as a function of reactant concentrations and temperature, and to identify the rate-determining step.
In the hydroformylation of oct-1-ene catalyzed by a rhodium complex with a bulky tris(o-tert-butyl-p-methylphenyl) phosphite ligand, the reaction exhibits extremely high rates. rsc.org Kinetic analysis revealed that the rate is pseudo-first-order with respect to the concentration of hydrogen ([H₂]) and inversely proportional to the concentration of carbon monoxide (1/[CO]). rsc.org This rate law indicates that the oxidative addition of hydrogen to the rhodium-acyl intermediate is the rate-determining step of the catalytic cycle. rsc.org The negative order dependence on CO suggests that CO acts as an inhibitor, likely by competing for a coordination site on the rhodium center.
For the hydroformylation of 1-dodecene, kinetic models have been developed to predict catalyst deactivation. mpg.de By using operando FTIR spectroscopy to monitor the reaction and performing kinetic perturbation experiments (e.g., by adding a hydroperoxide), researchers can correlate structural changes in the catalyst with the loss of regioselectivity. mpg.de This allows for the derivation and parameterization of deactivation kinetics. Such a model can predict the critical degradation of the ligand over time at different temperatures and impurity concentrations, offering a valuable tool for process stabilization. mpg.de
Influence of Steric and Electronic Effects on Reaction Rates and Selectivity
Steric and electronic effects of both the catalyst (particularly its ligands) and the substrate play a paramount role in determining the rate and selectivity of olefin reactions.
In the oligomerization of 1-octene , the structure of the zirconocene catalyst has a profound impact. The difference in performance between an unbridged zirconocene like (η⁵-C₅H₅)₂ZrCl₂ and a bridged one such as O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂ can be attributed to the steric and electronic environment around the zirconium center. mdpi.comresearchgate.net The bridged structure imposes greater rigidity and steric hindrance, which influences the approach of the monomer and the relative energies of the transition states for chain propagation and termination, thereby affecting the product distribution (dimer vs. oligomer). mdpi.com
For metathesis reactions , the initial interaction between the metal carbene and the olefin is governed by several factors. These include the steric hindrance around the double bond of the substrate and the electrophilicity of the catalyst. thieme-connect.de A more sterically hindered olefin will react more slowly, and a more electrophilic (electron-deficient) metal center will typically be more reactive towards the electron-rich double bond.
Catalyst Systems and Advanced Design
Homogeneous Catalysts
Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. For reactions involving dodec-1-ene and oct-1-ene, several classes of homogeneous catalysts are particularly noteworthy.
Rhodium-based Catalysts (e.g., Phosphine (B1218219) and Phosphite (B83602) Ligands)
Rhodium complexes containing phosphine and phosphite ligands are highly effective for the hydroformylation of olefins, a process that converts alkenes into aldehydes. This reaction is of significant industrial importance for the production of plasticizers, detergents, and other chemical intermediates.
In the hydroformylation of long-chain olefins like dodec-1-ene and oct-1-ene, the choice of ligand is crucial for controlling the regioselectivity of the reaction, specifically the ratio of the linear (n) to the branched (iso) aldehyde product. The use of a water-soluble rhodium catalyst with a surface-active, water-soluble phosphine ligand has been demonstrated in the aqueous phase hydroformylation of dodec-1-ene. Under specific conditions, this system can achieve high conversion and yield of the corresponding aldehydes. For instance, a reaction carried out at 100°C and 5.0 MPa of syngas (CO/H₂ = 1:1) resulted in a 96.0% conversion of dodec-1-ene with an 84.0% yield of aldehydes and a normal-to-iso (n/i) ratio of 1.8. A key advantage of this aqueous biphasic system is the ease of catalyst recovery and reuse, with the catalyst maintaining its activity and selectivity for more than four cycles.
Similarly, rhodium catalysts have been employed for the hydroformylation of 1-octene (B94956). While traditional rhodium-phosphine systems are effective, research has also explored phosphorus-free catalysts. For example, a rhodium catalyst supported on nitrogen-doped silica (B1680970) has shown a 99% conversion of 1-octene with a 98% yield of aldehydes at 100°C and 5.0 MPa.
| Catalyst System | Olefin | Temperature (°C) | Pressure (MPa) | Conversion (%) | Aldehyde Yield (%) | n/i Ratio | Reference |
| Rhodium/Water-Soluble Phosphine | Dodec-1-ene | 100 | 5.0 | 96.0 | 84.0 | 1.8 | |
| Rhodium/N-doped Silica | 1-Octene | 100 | 5.0 | 99 | 98 | - |
Ruthenium-based Metathesis Catalysts (e.g., Grubbs Catalysts)
Ruthenium-based catalysts, particularly Grubbs catalysts, are renowned for their role in olefin metathesis, a reaction that involves the redistribution of alkene fragments. Cross-metathesis between two different terminal alkenes, such as dodec-1-ene and oct-1-ene, can lead to the formation of a longer-chain internal alkene and ethylene (B1197577).
The efficiency of these cross-metathesis reactions is influenced by factors such as the steric and electronic properties of the catalyst's ligands. For instance, the steric bulk of the N-heterocyclic carbene (NHC) ligands in second-generation Grubbs catalysts can affect the reaction's efficiency, particularly with sterically hindered olefins. While specific data on the cross-metathesis of dodec-1-ene and oct-1-ene is not detailed, the general principles of olefin metathesis suggest that a statistical distribution of products would be expected, with the reaction conditions and catalyst choice being critical for optimizing the yield of the desired cross-product.
Metallocene and Ziegler-Natta Catalysts for Polymerization
Metallocene and Ziegler-Natta catalysts are cornerstones of the polymer industry, enabling the production of polyolefins with controlled microstructures and properties. These catalysts are used for the polymerization of alpha-olefins, including oct-1-ene and dodec-1-ene, often in copolymerization with ethylene to produce linear low-density polyethylene (B3416737) (LLDPE).
Ziegler-Natta catalysts, typically heterogeneous systems based on titanium compounds and organoaluminum co-catalysts, are widely used in industry. Homogeneous metallocene catalysts, often based on zirconium or hafnium, in combination with a co-catalyst like methylaluminoxane (B55162) (MAO), offer more precise control over the polymer's molecular weight distribution and comonomer incorporation.
Research has shown that a zirconocene (B1252598)/MAO co-catalyst system is highly active for the copolymerization of ethylene with alpha-olefins such as oct-1-ene and dodec-1-ene. The resulting LLDPEs exhibit regular side-chain distributions. The type of support material can also influence the catalyst's activity and the properties of the resulting polymer in heterogeneous systems.
| Catalyst System | Monomers | Polymer Product | Key Features |
| Zirconocene/MAO | Ethylene, Oct-1-ene, Dodec-1-ene | LLDPE | High activity, regular side-chain distribution |
| Supported Cp₂ZrCl₂/MAO | Ethylene, 1-Octene | LLDPE | Activity influenced by support material (e.g., SiO₂, MgCl₂) |
Gold(I) Catalysts for Unique Transformations
Gold(I) catalysts, typically featuring phosphine ligands, have emerged as powerful tools for a variety of unique organic transformations. Their reactivity is primarily associated with the activation of alkynes, allenes, and other unsaturated systems, leading to reactions such as cycloadditions and cycloisomerizations. Gold catalysts function by interacting with the π-systems of these molecules, rendering them susceptible to nucleophilic attack.
However, the application of gold(I) catalysts to simple, unactivated alkenes like dodec-1-ene and oct-1-ene is not a common transformation. The typical reactions catalyzed by gold, such as enyne cycloisomerization or allenyne cycloisomerization, require the presence of more reactive functional groups than the simple double bond found in these long-chain alpha-olefins. Therefore, while gold(I) catalysts are highly effective for specific transformations, they are not generally employed for the types of reactions (e.g., polymerization, hydroformylation) that dodec-1-ene and oct-1-ene typically undergo with other transition metal catalysts.
Heterogeneous and Immobilized Catalysts
Heterogeneous and immobilized catalysts offer significant advantages in terms of catalyst separation, recovery, and recycling, making them attractive for industrial applications.
Metal-Organic Framework (MOF) Supported Catalysts
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore sizes make them excellent supports for catalytic species. MOF-supported catalysts can be designed for a variety of reactions, including the oligomerization of olefins.
For instance, nickel-based MOFs have been investigated as catalysts for the oligomerization of ethylene. The catalytic activity is influenced by the coordination environment of the metal centers within the framework. While direct studies on the oligomerization of dodec-1-ene and oct-1-ene using MOF-supported catalysts are not extensively detailed, the principles derived from studies with shorter-chain olefins are applicable. Solid acid catalysts, which can include MOF-like materials, have been evaluated for the oligomerization of 1-hexene (B165129) and 1-octene. These studies indicate that catalyst properties such as pore size are critical for achieving good catalyst lifetime and selectivity towards desired oligomers. The development of MOF-supported catalysts for the selective dimerization or oligomerization of long-chain alpha-olefins like dodec-1-ene and oct-1-ene represents a promising area of research.
Magnetic Nanoparticle Supported Catalysts
The challenge of separating homogeneous catalysts from reaction products has spurred the development of novel support materials. Magnetic nanoparticles (MNPs) have emerged as a highly effective solution, bridging the gap between homogeneous and heterogeneous catalysis. By immobilizing catalytically active centers onto MNPs, typically iron oxides like magnetite (Fe3O4), catalysts can be readily recovered from the reaction mixture using an external magnetic field. This approach simplifies product purification and enables efficient catalyst recycling, a key principle of green chemistry.
A notable application of this technology is in the epoxidation of olefins. Research has demonstrated the development of a magnetic iron oxide nanoparticle with a mesoporous silica shell, onto which a molybdenum(IV) catalyst is bound. mdpi.com This system has shown excellent yields for the epoxidation of various olefins, including 1-octene, using hydrogen peroxide as an oxidant. mdpi.com The catalyst was successfully recycled and reused up to six times with sustained high conversion rates. mdpi.com
Similarly, a manganese(III) salophen complex grafted onto cobalt ferrite/graphene oxide (CFeGO@MnSalBr) has been utilized as a magnetically recoverable catalyst for olefin epoxidation. inorgchemres.org In the presence of hydrogen peroxide and sodium bicarbonate, this catalyst effectively converted 1-octene to its corresponding epoxide, although with a modest conversion rate of 32%. inorgchemres.org Another approach involved coordinating a molybdenum organometallic complex to a phosphine ligand anchored on silica-coated iron oxide nanoparticles, which also proved to be active, selective, and recyclable catalysts for olefin epoxidation. mdpi.com
These examples underscore the versatility of MNP-supported catalysts. The ability to functionalize the nanoparticle surface, often with a silica shell, allows for the attachment of a wide array of homogeneous catalysts, extending their applicability while retaining the crucial advantage of simple, magnetic separation. mdpi.comnih.gov
Biphasic and Thermomorphic Solvent Systems for Catalyst Separation and Recycling
Beyond solid supports, advanced solvent engineering provides another powerful strategy for catalyst recovery. Biphasic and thermomorphic solvent systems are designed to exist as a single, homogeneous phase at reaction temperature, ensuring high reaction rates, and then separate into two distinct liquid phases upon cooling, allowing the product to be isolated from the catalyst-containing solvent phase.
The hydroformylation of 1-dodecene (B91753) has been extensively studied using a thermomorphic multicomponent solvent (TMS) system. acs.orgresearchgate.netacs.orgresearchgate.net This process often employs a rhodium catalyst with a phosphite ligand, such as Biphephos, in a solvent mixture of polar N,N-dimethylformamide (DMF) and non-polar decane (B31447). acs.orgresearchgate.netmpg.de At elevated reaction temperatures, the reactants, products, and catalyst system are all soluble in a single phase. After the reaction, cooling the mixture induces phase separation. The non-polar products, primarily tridecanal (B79276), are concentrated in the decane phase, while the expensive rhodium catalyst is retained in the polar DMF phase, which can then be recycled back to the reactor. acs.orgresearchgate.net
This method allows for the continuous operation of the hydroformylation process while minimizing the loss of the valuable catalyst. acs.org However, the efficiency of the separation is influenced by the concentration of the product, 1-tridecanal, which can affect the miscibility of the solvent system. acs.org Kinetic studies of this system have identified not only the desired hydroformylation reaction but also side reactions such as the isomerization of 1-dodecene to internal olefins and hydrogenation to dodecane (B42187). researchgate.netresearchgate.net
Table 1: Thermomorphic Solvent System for 1-Dodecene Hydroformylation
| Parameter | Details |
|---|---|
| Reaction | Hydroformylation of 1-dodecene |
| Catalyst System | Rh(acac)(CO)2 / Biphephos |
| Solvent System | N,N-dimethylformamide (DMF) / Decane |
| Principle | Homogeneous at reaction temperature, biphasic upon cooling |
| Catalyst Recovery | Catalyst retained in the polar DMF phase for recycling |
| Products | n-tridecanal (major), iso-tridecanal, internal dodecenes, dodecane |
Ligand Design and Synthesis for Enhanced Catalytic Performance
The reactivity, selectivity, and stability of a homogeneous metal catalyst are profoundly influenced by the ligands coordinated to the metal center. The intentional design and synthesis of ligands with specific steric and electronic properties is a primary strategy for optimizing catalytic performance in reactions involving dodec-1-ene and oct-1-ene.
In the rhodium-catalyzed hydroformylation of 1-octene, for instance, the choice of phosphine or phosphite ligands is crucial. Strong π-acceptor ligands, such as N-pyrrolylphosphoramidites and pyrrolylphosphine derivatives of SPANphos and Xantphos (pySPAN and pyXANT), have demonstrated improved activity and regioselectivity compared to their conventional phenyl-substituted counterparts. researchgate.net These electronically modified ligands favor the formation of the desired linear aldehyde over the branched isomer. researchgate.net High-pressure NMR and IR studies have shown that these ligands promote the formation of bisequatorial [RhH(CO)2(ligand)] complexes, which are key intermediates in the catalytic cycle. researchgate.net
For the selective oligomerization of ethylene to produce 1-octene, ligand design plays a pivotal role in directing the reaction pathway. A chromium-based catalyst system featuring a triamino bisphosphino (NPNPN) ligand has been developed. google.com Specific substitution patterns on the terminal nitrogen atoms of the ligand, where linear alkyl groups differ by three carbon atoms, were found to be critical for achieving high selectivity (over 60 wt.%) for 1-octene with minimal formation of polymeric byproducts. google.com This contrasts with other NPNPN ligand systems that tend to produce a broader range of olefins or higher amounts of polymer. google.com The modification of phosphine ligands, such as triphenylphosphine (B44618) (PPh3) versus 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can also dramatically alter reaction outcomes in rhodium-catalyzed cycloisomerizations, demonstrating the power of ligand choice to direct regioselectivity. nih.gov
Table 2: Impact of Ligand Design on Catalysis
| Reaction | Catalyst System | Ligand Type | Key Outcome |
|---|---|---|---|
| 1-Octene Hydroformylation | Rhodium | pySPAN, pyXANT | Increased activity and regioselectivity for linear aldehyde |
| Ethylene Tetramerization | Chromium | NPNPN ligand | High selectivity (>60%) for 1-octene |
| Hydroacylation of 1-Octene | Rhodium | Chelating diphosphines (e.g., iPr2PNMePiPr2) | High efficiency and selectivity for the linear product |
Co-catalyst and Activator Effects in Catalytic Systems
The activity of many catalytic systems for olefin polymerization and oligomerization is dependent not only on the primary catalyst complex but also on the presence of co-catalysts or activators. These agents play a crucial role in generating the catalytically active species from a more stable pre-catalyst.
In the context of Ziegler-Natta catalysis for ethylene/1-hexene copolymerization, alkylaluminum compounds are commonly used as activators. mdpi.com Studies on a silica-supported MgCl2/TiCl4 catalyst have shown that the type and composition of the activator significantly impact catalytic activity and the properties of the resulting polymer. While triethylaluminum (B1256330) (TEA) is a standard activator, using tri-n-hexyl aluminum (TnHA) or mixtures of activators like TEA, diethyl aluminum chloride (DEAC), and TnHA can enhance catalytic activity by a factor of three. mdpi.com The choice of activator also influences the incorporation of the comonomer (1-hexene) and the crystallinity of the final copolymer. mdpi.com
For iron and cobalt-based catalysts used in ethylene oligomerization and polymerization, which produce α-olefins that can be used as comonomers, Lewis acids are common activators. unam.mx Catalyst precursors featuring 2,6-(bis-organylimino)pyridyl ligands are typically activated by compounds such as methylaluminoxane (MAO) or tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). unam.mxmdpi.com The activator abstracts a ligand (e.g., a halide) from the metal pre-catalyst, generating a cationic, coordinatively unsaturated metal center that is the active site for olefin coordination and insertion. The nature of the activator can influence the distribution of the resulting α-olefins. For example, in some iron-based systems, MAO activation leads to high selectivity for 1-hexene. mdpi.com
Table 3: Common Co-catalysts and Activators in Olefin Catalysis
| Catalyst Type | Activator/Co-catalyst | Function | Typical Application |
|---|---|---|---|
| Ziegler-Natta (Ti-based) | Triethylaluminum (TEA), Diethyl aluminum chloride (DEAC) | Alkylation of Ti center, generation of active sites | Ethylene/α-olefin copolymerization |
| Iron/Cobalt (pyridyl-imine) | Methylaluminoxane (MAO), B(C6F5)3 | Abstraction of anionic ligand, generation of cationic active site | Ethylene oligomerization/polymerization |
| Chromium (NPNPN ligand) | Alkylaluminum compounds | Generation of active Cr species | Selective ethylene oligomerization to 1-octene |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Polymer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for analyzing the microstructure of polymers. It provides both qualitative and quantitative information about monomer sequencing, branching, and reaction kinetics.
Carbon-13 NMR (¹³C-NMR) is a powerful tool for determining the chemical composition and microstructure of copolymers such as those made from ethylene (B1197577) and 1-octene (B94956). mdpi.comresearchgate.net The analysis of ¹³C-NMR spectra allows for the precise quantification of comonomer incorporation and the distribution of branches along the polymer backbone. mdpi.com The chemical shifts of the carbon atoms are sensitive to their local environment, enabling the identification and quantification of different monomer sequences or "triads". researchgate.net
For ethylene/1-octene copolymers, specific peaks in the ¹³C-NMR spectrum can be assigned to carbon atoms in the hexyl branches (from 1-octene) and the polyethylene (B3416737) backbone. mdpi.com By integrating the areas of these peaks, the mole percent and weight percent of the 1-octene comonomer can be calculated, providing detailed information on the branching distribution. mdpi.com The nomenclature and chemical shift assignments are well-established for these types of copolymers. mdpi.comresearchgate.net This detailed microstructural information is critical as the distribution of comonomers significantly influences the thermal and mechanical properties of the final polymer. mdpi.com
| Chemical Shift (ppm) | Assignment in Ethylene/1-Octene Copolymer |
|---|---|
| 38.16 | CH |
| 34.54 | CH₂ (adjacent to branch) |
| 32.21 | C₄ (Hexyl branch) |
| 29.95 | Backbone CH₂ |
| 27.27 | C₂ (Hexyl branch) |
| 22.89 | C₅ (Hexyl branch) |
| 14.15 | CH₃ (Hexyl branch) |
This table presents typical ¹³C-NMR chemical shift assignments for ethylene/1-octene copolymers, adapted from established literature values. mdpi.com
In-situ NMR spectroscopy is a valuable technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. nih.govrsc.org This method allows for the simultaneous study of the photochemical reaction kinetics with exposure time and macromolecular association directly in the solution. nih.govresearchgate.net By using specialized equipment, such as setups with LED light sources that illuminate the sample directly inside an NMR tube, reactions like thiol-ene coupling can be initiated and monitored without disturbing the system. nih.govrsc.org
The experimental protocol often involves cycles of irradiation followed by dark periods, during which various NMR methods, from conventional ¹H or ¹³C NMR to diffusion NMR spectroscopy (DOSY), can be applied. nih.govresearchgate.net This approach enables the tracking of reactant consumption and product formation over time, leading to a deeper understanding of the reaction pathway. nih.govrsc.org The use of in-situ NMR has been demonstrated in monitoring various photocatalytic reactions and polymerizations, highlighting its utility in mechanistic studies involving olefins like dodec-1-ene and oct-1-ene. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and confirm the structure of polymers. In the analysis of polyolefins like poly-1-octene, the FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of its hydrocarbon structure. researchgate.net
The spectrum of poly-1-octene shows prominent bands in several regions:
2940–2915 cm⁻¹ and 2870–2845 cm⁻¹: These bands correspond to the symmetric and asymmetric stretching vibrations of C-H bonds in methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. researchgate.net
1480–1440 cm⁻¹: This region is associated with the bending or deformation vibrations of -CH₃ bonds. researchgate.net
These characteristic peaks confirm the aliphatic hydrocarbon nature of the polymer and can be used to verify the successful polymerization of the α-olefin monomer. researchgate.net FTIR is also employed in the characterization of fractions obtained from copolymer separation techniques, helping to determine the composition of each fraction. mdpi.com
Differential Scanning Calorimetry (DSC) for Polymer Thermal Properties
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the melting and crystallization behavior of polymers derived from dodec-1-ene and oct-1-ene. researchgate.net DSC measures the heat flow into or out of a sample as a function of temperature or time, providing key information on thermal transitions. mdpi.com For ethylene/1-octene copolymers, DSC is used to determine properties such as the melting temperature (Tₘ) and the degree of crystallinity. researchgate.netresearchgate.net
The incorporation of comonomers like 1-octene into a polyethylene chain disrupts the crystalline structure, which typically leads to a lower melting point. researchgate.netresearchgate.net The shape and number of melting peaks in a DSC thermogram can also provide insights into the distribution of the comonomer within the polymer chains. researchgate.netresearchgate.net For instance, a broad melting endotherm or multiple melting peaks can indicate a heterogeneous distribution of branches. researchgate.net The Successive Self-nucleation and Annealing (SSA) technique, a thermal fractionation method used with DSC, can further reveal the lamellar thickness distribution of the crystallites. researchgate.netresearchgate.net
| Copolymer Sample | 1-Octene Content (mol%) | Melting Temperature (Tₘ) (°C) |
|---|---|---|
| Ethylene/1-Octene Copolymer 1 | 3.9 | ~125 |
| Ethylene/1-Octene Copolymer 2 | 5.5 | ~122 |
| Ethylene/1-Octene Copolymer 3 | 6.25 | ~112 |
| Ethylene/1-Octene Copolymer 4 | 7.4 | ~110 |
This table illustrates the general trend of decreasing melting temperature with increasing 1-octene content in ethylene/1-octene copolymers, based on data from various studies. researchgate.netmdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Quantification and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different compounds within a sample. jmchemsci.com This technique is highly effective for analyzing the products of reactions involving volatile and semi-volatile compounds like dodec-1-ene and oct-1-ene. jmchemsci.comresearchgate.net
In a typical GC-MS analysis, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. jmchemsci.com As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. jmchemsci.com This mass spectrum serves as a "fingerprint" that can be compared against spectral libraries for positive identification. jmchemsci.com The technique can be used to quantify reaction products, identify byproducts, and analyze the composition of oligomer mixtures. A predicted mass spectrum for 1-dodecene (B91753), for example, provides a reference for its identification in a sample mixture. hmdb.ca
High-Resolution High-Performance Liquid Chromatography (HR-HPLC) for Oligomer Molecular Weight Distribution
High-Resolution High-Performance Liquid Chromatography (HR-HPLC), particularly when performed at high temperatures for polyolefin analysis, is a key technique for characterizing the molecular weight distribution of oligomers and polymers. core.ac.uk In the context of dodec-1-ene and oct-1-ene, this method is used to analyze the products of oligomerization reactions. researchgate.net
The technique separates molecules based on their size or hydrodynamic volume as they pass through a column packed with a porous material. core.ac.uk For polyolefins, the analysis is conducted at elevated temperatures to ensure the sample remains dissolved. core.ac.uk The resulting chromatogram, or trace, shows the distribution of different molecular weights in the sample. This information is crucial for understanding how reaction conditions and catalyst choice affect the chain length of the resulting oligomers. researchgate.net By analyzing the HR-HPLC traces of different oligomerization products, researchers can gain insights into the catalyst's activity and selectivity towards producing specific oligomer chain lengths. researchgate.net
X-ray Crystal Structure Analysis of Catalyst Complexes
Nickel-Based Catalyst Complexes:
Nickel complexes, especially those with α-diimine ligands, are prominent in ethylene oligomerization. rsc.orgmdpi.com X-ray diffraction studies have revealed that the geometry around the nickel center is often a distorted tetrahedron. mdpi.comsemanticscholar.org For instance, the single crystal structure of a "sandwich-like" α-diimine nickel complex shows a more compressed tetrahedral geometry compared to traditional dihalide-nickel complexes. mdpi.com This structural feature is attributed to bulky axial substituents that shield the metal center, a crucial factor for suppressing chain termination processes and influencing the molecular weight of the resulting polyolefins. mdpi.com
In one specific α-diimine nickel dibromo complex, X-ray analysis determined the nickel center adopts a distorted tetrahedron geometry with a N1–Ni1–N2 angle of 81.1(2)° and a Br1–Ni1–Br2 angle of 123.45(5)°. The bond lengths were found to be Ni1–Br1 = 2.3058(12) Å, Ni1–Br2 = 2.3163(11) Å, Ni1–N1 = 1.988(5) Å, and Ni1–N2 = 1.986(5) Å. semanticscholar.org Another study on nickel bis(dithiolene) complexes, which are also active in ethylene oligomerization, confirmed a planar geometry for the Ni[S2C2(CF3)2]2 complex through crystal structure determination. nih.gov
Palladium-Based Catalyst Complexes:
Palladium complexes are also widely studied for olefin transformations. Pincer-type ligands are common in these catalysts, and their structures have been meticulously characterized. For example, X-ray diffraction of a (BMENCOP)PdCl complex revealed a square planar geometry around the palladium center. nsf.govchemrxiv.org Detailed crystallographic data from this analysis provides precise bond lengths and angles, which are fundamental to understanding the electronic and steric environment of the catalytic site.
Interactive Table: Crystallographic Data for (BMENCOP)PdCl Catalyst Complex
| Parameter | Value |
| Bond Lengths (Å) | |
| Pd–P | 2.1943(5) |
| Pd–C(Ar) | 1.954(2) |
| Pd–N | 2.189(2) |
| Pd–Cl | 2.3892(6) |
| Bond Angles (º) | |
| P–Pd–Cl | 101.99(2) |
| Cl–Pd–N | 95.36(5) |
| N–Pd–C(Ar) | 82.30(8) |
| C(Ar)–Pd–P | 80.45(7) |
Iron and Cobalt-Based Catalyst Complexes:
Iron (Fe) and Cobalt (Co) complexes featuring bis(imino)pyridine and (imino)phenol ligands are also effective catalysts for ethylene oligomerization. rsc.orgresearchgate.net Single-crystal X-ray diffraction has been used to confirm the molecular structures of these complexes. For example, the analysis of an (imino)phenol nickel complex (Ni3) and an oxidized iron equivalent (Fe3a) confirmed the formation of bis-chelated, tridentate-bound octahedral compounds. rsc.org The precise structural data obtained from such analyses are critical for correlating the ligand and metal identity with catalytic performance and product distribution. rsc.org
Interactive Table: Summary of Catalyst Complex Structural Features
| Metal Center | Ligand Type | Coordination Geometry | Key Structural Findings from X-ray Analysis |
| Nickel (Ni) | α-Diimine | Distorted Tetrahedron | Bulky axial groups shield the metal center, influencing chain transfer. mdpi.com |
| Nickel (Ni) | Dithiolene | Planar | Confirms the geometric arrangement of the active species. nih.gov |
| Palladium (Pd) | Pincer (NCOP) | Square Planar | Provides precise bond lengths and angles defining the catalytic pocket. nsf.govchemrxiv.org |
| Iron (Fe) | (Imino)phenol | Octahedral | Confirms bis-chelated, tridentate ligand coordination. rsc.org |
| Cobalt (Co) | Bis(imino)pyridine | Various | Structure is key to controlling activity and selectivity between oligomers and polymers. researchgate.net |
Computational and Theoretical Chemistry
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of many-body systems, making it invaluable for studying chemical reactions. mdpi.com DFT calculations allow for the determination of reaction pathways, transition state geometries, and activation energies, providing a detailed picture of reaction mechanisms. rsc.org
DFT studies have been instrumental in elucidating the mechanisms of olefin metathesis, a key reaction for alpha-olefins like oct-1-ene. For instance, the metathesis of 1-octene (B94956) using a tungsten carbene catalyst system (generated from WCl₆) has been investigated using the B3LYP/extended LANL2DZ level of DFT. nih.gov This theoretical work calculated the energetics for the complete reaction set, including the formation of the tungsten carbene precatalyst, the subsequent generation of tungsten methylidene and tungsten heptylidene, and the final productive and degenerative metathesis steps. nih.gov The study constructed free-energy (ΔG₂₉₈) surfaces, revealing that the formation of the catalytically active heptylidene is more energetically favored than the formation of methylidene. nih.gov
Another DFT investigation focused on the self-metathesis of 1-octene catalyzed by the Phobcat precatalyst, comparing its performance to the Grubbs I precatalyst. nih.gov Using the GGA-PW91/DNP level of theory, researchers performed geometry optimization of all participating species and scanned the potential energy surfaces for the activation and catalytic cycles. nih.gov The results indicated that the formation of the catalytically active heptylidene species is both kinetically and thermodynamically favored. nih.gov
While specific DFT studies on the reaction mechanisms of dodec-1-ene are less common in the cited literature, the principles and methodologies applied to oct-1-ene are directly transferable. DFT can be used to explore various reactions involving dodec-1-ene, such as hydroformylation, polymerization, and oxidation, by modeling the interactions between the olefin and the catalyst at an electronic level. These calculations can predict regioselectivity and stereoselectivity, guiding the development of more efficient and selective processes for longer-chain olefins. rsc.org
Table 1: DFT Calculated Energy Barriers for Olefin Reactions This table is representative of data that can be generated from DFT studies.
| Reaction | Catalyst System | Level of Theory | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| 1-Octene Metathesis (Heptylidene Formation) | WCl₆/C | B3LYP/LANL2DZ | Kinetically Favored | nih.gov |
| 1-Octene Metathesis (Heptylidene Formation) | Phobcat Precatalyst | GGA-PW91/DNP | Kinetically & Thermodynamically Favored | nih.gov |
| Generic Ene Reaction (Propene + ¹O₂) | - | CASPT2 | 16 | nih.gov |
Computational Modeling of Catalyst Performance and Selectivity
Computational modeling is a critical tool for designing catalysts with high performance and selectivity, reducing the need for extensive and costly trial-and-error experimentation. mdpi.compnnl.gov These models can predict how a catalyst's structure influences its activity and selectivity, guiding the synthesis of new, improved catalysts. mdpi.com
For dodec-1-ene, the reaction network of Rh-catalyzed hydroformylation has been analyzed in a thermomorphic multicomponent solvent system. researchgate.net This work identified the main branches of the reaction network, which include not only the desired hydroformylation but also side reactions like isomerization and hydrogenation of various dodecene isomers. By understanding this complex network, a catalytic cycle was proposed, which forms the basis for developing a detailed mechanistic kinetic model to improve selectivity towards the desired linear aldehyde product. researchgate.net
In the context of producing oct-1-ene, computational models have been combined with machine learning to predict catalyst selectivity. A study combined DFT-calculated transition states with a Random Forest (a machine learning algorithm) model to predict chemoselectivity in the oligomerization of ethylene (B1197577) to either 1-octene or 1-hexene (B165129) using Cr(P,N) catalysts. researchgate.net This hybrid approach successfully identified key molecular descriptors—such as bond lengths, angles, and steric properties—that govern selectivity, providing a powerful tool for designing catalysts that favor the production of 1-octene. researchgate.net
The general approach in computational catalyst design involves several steps:
Building Molecular Models : Creating accurate representations of the catalyst system. mdpi.com
Studying Reaction Mechanisms : Using methods like DFT to calculate reaction pathways, thermodynamics, and kinetics. mdpi.com
Identifying Descriptors : Correlating the electronic or structural properties of the catalyst with its activity and selectivity. mdpi.com
Screening and Design : Using the established relationships to computationally screen new candidate catalysts for desired performance. mdpi.comsciencedaily.com
This framework allows for the targeted engineering of catalyst electronic structures by modulating atomic compositions and molecular structures to achieve fine control over catalytic outcomes. mdpi.com
Molecular Dynamics Simulations for Olefin Systems
Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of systems that are not accessible through static quantum chemistry calculations.
While specific MD studies focusing solely on dodec-1-ene were not identified in the provided search context, the methodology is highly applicable to such long-chain olefin systems. For instance, MD simulations have been used to study the crystallization of octadecane (B175841) (a C₁₈ alkane), a molecule with a chain length comparable to dodec-1-ene and its derivatives. mdpi.com These simulations can reliably reproduce properties like density, phase change temperature, and enthalpy. mdpi.com Such studies can explore how liquid molecules like dodec-1-ene might crystallize on different surfaces, providing insights relevant to its handling, storage, and application in areas like phase change materials. mdpi.com
Table 2: Insights from Molecular Dynamics Simulations of Olefin/Alkane Systems
| System | Simulation Focus | Key Findings | Reference |
|---|---|---|---|
| Ethylene/1-Octene Copolymers | Crystallization and Mechanical Properties | Increased 1-octene content limits hard block crystallization and reduces crystallinity. Non-bonded interactions drive conformational changes. | [2 from the first search] |
| Octadecane (C₁₈ Alkane) | Crystallization on a Nucleating Agent | Simulations accurately predict density, phase change temperature, and enthalpy. Crystallization is favored on surfaces exposing chain sides versus chain ends. | mdpi.com |
Application of Artificial Neural Networks (ANN) for Process Optimization and Prediction
Artificial Neural Networks (ANNs) are computational models inspired by biological neural networks that are capable of learning complex, non-linear relationships from data. arxiv.orgresearchgate.net In chemical engineering, ANNs are increasingly used for process modeling, control, and optimization, where they can serve as surrogate models to accelerate complex simulations. nih.govtudelft.nlyoutube.com
A specific application involving oct-1-ene is the use of ANNs to determine the ideal conditions for the copolymerization of ethene and oct-1-ene using a metallocene catalyst. [1 from the first search] In this work, a supervised back-propagation model was implemented to predict the copolymerization conditions required to produce a copolymer with specific chain characteristics. The most influential parameters identified for the polymerization were temperature, ethene pressure, and the amount of hydrogen used. [1 from the first search] The developed ANN proved to be an effective tool for predicting the optimal conditions for this process. [1 from the first search]
While no specific studies on applying ANNs to dodec-1-ene were found, the methodology is broadly applicable to optimizing its production and downstream processing. ANNs can be trained on experimental or simulation data to model complex chemical processes. Once trained, these networks can rapidly predict process outcomes (e.g., yield, selectivity, purity) for a given set of input conditions (e.g., temperature, pressure, catalyst concentration). This allows for rapid flowsheet optimization and the identification of optimal operating parameters without the need to run time-consuming and resource-intensive experiments or first-principles simulations. nih.govtudelft.nl The use of ANNs as surrogate models can reduce the number of required simulations by a significant margin, in some cases by as much as 50%, thereby accelerating the process design and development cycle. youtube.com
Table 3: Applications of Artificial Neural Networks in Chemical Process Optimization
| Application Area | ANN Role | Key Advantage | Reference |
|---|---|---|---|
| Ethene + Oct-1-ene Copolymerization | Predicting ideal reaction conditions | Effective tool for determining conditions to achieve specific polymer properties. | [1 from the first search] |
| General Chemical Process Design | Surrogate modeling for evolutionary optimization | Reduces the required number of simulations by up to 50%. | youtube.com |
| Downstream Process Development | Accelerating flowsheet optimization | Reduces overall optimization time by 50% by decreasing the number of required local optimizations. | nih.govtudelft.nl |
Environmental Transformation and Fate of Alpha Olefins
Aerobic and Anaerobic Biodegradation Pathways in Environmental Compartments
Alpha-olefins like dodec-1-ene and oct-1-ene can be broken down by microorganisms in the environment through both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) pathways. While not all normal alpha-olefins are readily biodegradable, they are expected to ultimately break down over time.
Degradation in Soil and Water Matrices
The biodegradation of dodec-1-ene and oct-1-ene in soil and water is influenced by their physical properties and environmental conditions. These compounds are largely insoluble in water and have a tendency to evaporate quickly from surface soils and water, partitioning rapidly to the air. Their potential for mobility in soil is considered to be low.
Under aerobic conditions, microorganisms can utilize these alpha-olefins as a source of carbon and energy. The degradation process often involves the oxidation of the terminal double bond or the saturated end of the molecule. In anaerobic environments, which are common in subsurface soils, sediments, and contaminated aquifers, different microbial processes take over. Evidence suggests that a diverse array of microorganisms can metabolize organic contaminants, including hydrocarbons like oct-1-ene, in the absence of molecular oxygen .
Microbial Metabolism of Dodec-1-ene and Oct-1-ene
Specific microorganisms have been identified that can metabolize these alpha-olefins. The yeast Candida maltosa and related species such as Candida tropicalis, Candida catenulata, and Candida albicans have been shown to degrade dodec-1-ene researchgate.net.
Two primary metabolic pathways for dodec-1-ene in Candida maltosa have been proposed researchgate.netresearchgate.net:
Pathway 1: Involves the formation of dodecane-2-one, which is then further metabolized. This can proceed through a Baeyer-Villiger oxidation to form decyl acetate (B1210297) or via a reduction to dodecane-2-ol researchgate.net.
Pathway 2: Leads to the formation of carboxylic and dicarboxylic acids researchgate.netresearchgate.net.
Bacteria also play a role in the degradation of alpha-olefins. Generally, bacteria tend to oxidize the saturated end of an alkene molecule ethernet.edu.et. For instance, hept-1-ene is oxidized to hept-1-ene-6-carboxylate. The oxidation of the double bond, which can lead to the formation of epoxides like octene-1,2-epoxide from oct-1-ene, suggests the involvement of hydroxylase enzymes ethernet.edu.et. Fungi are also known to produce oct-1-ene as a volatile organic compound (VOC) through their metabolic pathways nih.gov.
| Microbial Species | Compound | Proposed Metabolic Products/Pathways |
| Candida maltosa | Dodec-1-ene | Dodecane-2-one, Dodecane-2-ol, Decyl acetate, Carboxylic acids, Dicarboxylic acids researchgate.netresearchgate.net |
| Candida tropicalis | Dodec-1-ene | Implicated in degradation researchgate.net |
| Candida catenulata | Dodec-1-ene | Implicated in degradation researchgate.net |
| Candida albicans | Dodec-1-ene | Implicated in degradation researchgate.net |
| Bacteria (general) | Oct-1-ene | Octene-1,2-epoxide ethernet.edu.et |
Atmospheric Oxidation and Degradation Potentials
Once evaporated into the atmosphere, dodec-1-ene and oct-1-ene are subject to degradation primarily through reactions with photochemically produced oxidants. The most important of these are the hydroxyl radical (OH) and ozone (O₃).
The reaction with OH radicals is a significant removal pathway. For 1-octene (B94956), the reaction with OH radicals has been found to produce heptanal (B48729) with a yield of 15 ± 5% researchgate.net. The remainder of the reaction is presumed to form alkyl nitrates and other multisubstituted products researchgate.net. The reaction of ozone with 1-octene is also a key degradation process, resulting in the formation of heptanal with a yield of 80 ± 10% caltech.edu.
The rate of these atmospheric reactions determines the persistence of these compounds in the air. The atmospheric half-life is the time it takes for the concentration of the compound to decrease by half.
| Compound | Oxidant | Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |
| Dodec-1-ene | OH radical | 5.9 x 10⁻¹¹ (estimated) | ~10 hours (at 5x10⁵ OH radicals/cm³) |
| Dodec-1-ene | Ozone (O₃) | 1.2 x 10⁻¹⁷ (estimated) | ~23 hours (at 7x10¹¹ O₃ molecules/cm³) |
| Oct-1-ene | OH radical | - | - |
| Oct-1-ene | Ozone (O₃) | - | - |
Environmental Persistence and Remediation Strategies (Chemical Aspects)
The persistence of dodec-1-ene and oct-1-ene in the environment is dictated by the rates of biodegradation and atmospheric degradation. Their high volatility means that a significant portion of these compounds released to soil or water will enter the atmosphere, where they are degraded within hours to days. For the fraction that remains in soil and water, biodegradation is the primary removal mechanism, although this process can be slow.
In cases of significant contamination of soil and water, remediation strategies may be necessary. Given the chemical nature of these alpha-olefins, several established techniques can be applied.
Bioremediation: This strategy enhances the natural biodegradation process. It can involve stimulating the growth of indigenous microorganisms capable of degrading the contaminants or introducing specific microbes to the contaminated site. This approach is considered cost-effective and environmentally friendly for treating petroleum hydrocarbon contamination researchgate.net.
Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. It is particularly suited for sites with low to moderate contaminant levels and can be used as a polishing step after other treatments researchgate.net.
Chemical Oxidation: This involves injecting chemical oxidants into the contaminated area to destroy the pollutants. This method can be effective but may be less recommended for compounds like cumene (B47948) (a related hydrocarbon) that tend to sorb to soils.
Physical Remediation: For soil contamination, methods like landfarming, where contaminated soil is excavated and spread over a larger area to stimulate microbial degradation, can be effective for oil sludge ulisboa.pt.
The selection of a specific remediation strategy depends on various factors, including the type and concentration of the contaminant, soil and groundwater characteristics, and cost-effectiveness.
Industrial Relevance and Emerging Chemical Applications
Dodec-1-ene and Oct-1-ene as Building Blocks for Specialty Chemicals
Dodec-1-ene and oct-1-ene serve as versatile building blocks for a multitude of specialty chemicals due to the strategic location of their double bond, which enhances reactivity. wikipedia.org This property makes them ideal for manufacturing products across various sectors.
Key applications include:
Surfactants and Detergents: Dodec-1-ene is a key intermediate in the production of surfactants and detergents. wikipedia.orgchemondis.comnih.gov The biodegradability of products synthesized from C10-C14 LAOs is a significant environmental advantage. researchgate.net
Synthetic Lubricants: Dodec-1-ene is a primary feedstock for producing polyalphaolefin (PAO) synthetic lubricant base oils through oligomerization. researchgate.netscent.vn
Plasticizers: Oct-1-ene is used to produce 1-nonanol, which serves as a plasticizer. wikipedia.orgnih.gov Plasticizers are additives that increase the flexibility and durability of materials like PVC.
Drilling Fluids: Dodec-1-ene is a precursor for internal olefins used in low-toxicity drilling base fluids. scent.vn
Personal Care Products: Due to its properties as an emollient and softening agent, dodec-1-ene is utilized in personal care products such as creams, lotions, and hair care items. chemondis.com
| Alpha-Olefin | Specialty Chemical | Industrial Application |
|---|---|---|
| Dodec-1-ene | Polyalphaolefins (PAOs) | Synthetic Lubricants scent.vn |
| Dodec-1-ene | Detergent Alcohols/Alkoxylates | Surfactants, Cleaning Products wikipedia.orgchemondis.com |
| Dodec-1-ene | Internal Olefins | Drilling Fluids scent.vn |
| Dodec-1-ene | Emollients | Personal Care Products chemondis.com |
| Oct-1-ene | 1-Nonanol | Plasticizers wikipedia.org |
Precursors for Polymer and Co-polymer Production
One of the most significant industrial applications for both dodec-1-ene and oct-1-ene is their role as comonomers in the production of polyethylene (B3416737). wikipedia.orgscent.vn The incorporation of these alpha-olefins into the polyethylene chain allows for precise control over the polymer's properties. researchgate.net
Linear Low-Density Polyethylene (LLDPE): LLDPE production consumes a significant amount of C8-C10 alpha-olefins. researchgate.net Oct-1-ene is a common comonomer, typically used in concentrations of 8–10%, to create short-chain branches that prevent the polymer chains from packing tightly, resulting in lower density and improved flexibility and tear resistance. wikipedia.orgresearchgate.net
High-Density Polyethylene (HDPE): In HDPE, smaller amounts of alpha-olefin comonomers (approximately 2–4% for oct-1-ene) are used to modify properties such as stress crack resistance. wikipedia.orgresearchgate.net
Ethylene (B1197577)/Oct-1-ene Copolymers: These copolymers are excellent polyolefin elastomers (POEs) due to their long branch chains. mdpi.com Single-site metallocene catalysts are often used to synthesize these copolymers, yielding a narrow molecular weight distribution and excellent processing properties. mdpi.com
Ethylene/Dodec-1-ene Copolymers: Research has demonstrated the synthesis of ethylene copolymers with long-chain α-olefins like dodec-1-ene using various catalyst systems, such as Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2)–MAO. nih.gov These studies explore how the length and content of the side chain affect the thermal properties and crystallinity of the resulting polymer. nih.gov The incorporation of dodec-1-ene can lead to copolymers with unique thermal behaviors, including crystallization of the side chains. nih.gov
The choice of catalyst is crucial in these copolymerizations. Ziegler-Natta catalysts, metallocene catalysts, and other post-metallocene systems have been developed to control the microstructure, molecular weight, and comonomer incorporation in the final polymer. frontiersin.orgnih.govnih.gov
Role in the Synthesis of Chemical Intermediates (e.g., Fatty Alcohols, Aldehydes)
Dodec-1-ene and oct-1-ene are key starting materials for producing important chemical intermediates, primarily through hydroformylation (also known as the oxo process). This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, converting the alpha-olefin into a longer-chain aldehyde.
Synthesis of Nonanal (B32974) from Oct-1-ene: A significant application of 1-octene (B94956) is the production of nonanal (C9 aldehyde) via hydroformylation. wikipedia.org
This aldehyde can then be hydrogenated to produce the fatty alcohol 1-nonanol, which is used in the manufacturing of plasticizers. wikipedia.org
Alternatively, nonanal can be oxidized to form nonanoic acid, another valuable chemical intermediate. wikipedia.org
Synthesis of Tridecanal (B79276) from Dodec-1-ene: Similarly, the hydroformylation of 1-dodecene (B91753) yields tridecanal (C13 aldehyde). wikipedia.org This aldehyde serves as a precursor for tridecyl alcohol and other derivatives used in surfactants and plasticizers.
The metabolism of fatty aldehydes and alcohols is a critical biological process, and the chemical synthesis of these compounds from alpha-olefins provides industrial access to molecules that are structurally similar to those found in nature. nih.govresearchgate.net In biotechnological approaches, enzymes like carboxylic acid reductase (CAR) can convert fatty acids into fatty aldehydes and alcohols, representing an alternative production route. nih.gov
| Alpha-Olefin | Reaction | Primary Intermediate | Final Product(s) |
|---|---|---|---|
| Oct-1-ene | Hydroformylation | Nonanal (C9 Aldehyde) wikipedia.org | 1-Nonanol (Fatty Alcohol), Nonanoic Acid wikipedia.org |
| Dodec-1-ene | Hydroformylation | Tridecanal (C13 Aldehyde) wikipedia.org | Tridecyl Alcohol, other derivatives |
Integration of Alpha-Olefins in Green Chemistry and Sustainable Processes
The chemical industry is undergoing a shift towards more sustainable practices, driven by environmental concerns and the need to reduce reliance on fossil fuels. rsc.orgfrontiersin.org This trend is prominent in the production and use of alpha-olefins like dodec-1-ene and oct-1-ene.
Renewable Feedstocks: A primary focus of green chemistry in this area is the production of linear alpha-olefins from biomass. glbrc.org Researchers have developed methods to produce LAOs from biomass-derived carboxylic acids and lactones using inexpensive solid acid catalysts. glbrc.org Another approach involves the base-catalyzed dehydration of biologically-derived fatty alcohols to yield renewable LAOs. rsc.org For example, 1-octene has been produced directly from bio-based octanoic acid using a dual-bed catalyst system, a process with 56% lower CO2 emissions than conventional petroleum-based methods. rsc.org
Sustainable Catalysis: New catalytic technologies are being developed to improve the efficiency and sustainability of LAO production. An innovative pure-phase χ-iron carbide catalyst has been used to convert syngas directly into LAOs, which significantly enhances carbon efficiency and reduces emissions. ceic.com
Environmentally-Friendly Solvents and Oxidants: Traditional synthesis routes for α-olefins sometimes use toxic solvents. acs.orgresearchgate.net Research has identified greener alternatives, such as γ-valerolactone (which can be derived from biomass), that show comparable efficiency in the decarbonylative dehydration of fatty acids to α-olefins. acs.orgresearchgate.net Furthermore, the use of environmentally benign oxidants like hydrogen peroxide is being explored for the oxidative cleavage of α-olefins, replacing harsher chemicals. researchgate.net
These advancements represent a significant step toward creating a more sustainable chemical industry where versatile building blocks like dodec-1-ene and oct-1-ene can be produced and utilized with a reduced environmental footprint. cpchem.com
Future Research Directions and Challenges
Development of Highly Selective and Sustainable Catalytic Systems
The on-purpose production of specific linear alpha-olefins (LAOs) like dodec-1-ene and oct-1-ene remains a significant challenge in industrial chemistry. Traditional methods often yield a broad distribution of olefin chain lengths, necessitating energy-intensive separation processes. Future research is therefore sharply focused on the development of catalytic systems that offer high selectivity towards the desired C8 and C12 fractions, while also adhering to the principles of green chemistry.
A primary avenue of investigation is the selective oligomerization of ethylene (B1197577). Chromium-based catalysts have shown considerable promise in this area, with ligand design being a critical factor in controlling the selectivity of the oligomerization process to form products like 1-octene (B94956). globalgrowthinsights.comacs.orgcpchem.com The development of novel ligands that can fine-tune the electronic and steric environment of the metal center is a key objective. This will enable more precise control over the chain growth and termination steps, leading to higher yields of the target alpha-olefin.
Beyond traditional petrochemical feedstocks, a strong emphasis is being placed on sustainable routes to dodec-1-ene and oct-1-ene. One promising approach involves the catalytic deoxygenation of fatty acids and their derivatives, which can be sourced from renewable plant oils. nsf.gov Another sustainable pathway is the dehydration of fatty alcohols, which can also be derived from biological sources. datainsightsmarket.com A noteworthy innovation is the chemoenzymatic synthesis of 1-octene, which combines the high selectivity of biocatalysis with efficient chemical transformations. researchgate.net
Future challenges in this area include improving the efficiency, atom economy, and turnover numbers of these sustainable catalysts to meet industrial demands. nsf.gov Key research goals include the development of robust, recyclable catalysts, the use of earth-abundant metals, and the design of processes that operate under milder, more energy-efficient conditions.
Design of Novel Functionalized Alpha-Olefin Derivatives
The inherent reactivity of the terminal double bond in dodec-1-ene and oct-1-ene makes them ideal starting materials for the synthesis of a wide range of functionalized derivatives with tailored properties. These derivatives find applications as surfactants, plasticizers, synthetic lubricants, and additives. frontiersin.org The future in this domain lies in the rational design of novel derivatives with enhanced performance characteristics and specialized functionalities.
Research is directed towards developing new synthetic methodologies to introduce a variety of functional groups onto the olefin backbone. This includes exploring advanced oxidation, hydroformylation, and metathesis reactions to create unique molecular architectures. For instance, the development of branched-chain sulfonate surfactants derived from alpha-olefins is an area of active research, aiming to improve detergency and biodegradability. acs.org
A significant opportunity lies in the copolymerization of dodec-1-ene and oct-1-ene with ethylene to produce linear low-density polyethylene (B3416737) (LLDPE) with specific properties. nih.gov The incorporation of these longer-chain alpha-olefins as comonomers introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure and imparts desirable properties such as flexibility and toughness. nih.gov Future work will focus on designing catalyst systems that can precisely control the level and distribution of these branches to create polymers with novel mechanical and thermal properties.
The synthesis of alpha-olefin derivatives from renewable feedstocks is also a critical research direction. The catalytic decarbonylation of carboxylic acids derived from vegetable oils presents a sustainable route to producing alpha-olefins that can then be functionalized. imarcgroup.comfuturemarketinsights.com
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The synergy between computational modeling and experimental work is becoming increasingly crucial for accelerating the discovery and optimization of catalytic processes for dodec-1-ene and oct-1-ene. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. acs.orgmordorintelligence.comacs.org
DFT studies have been instrumental in understanding the intricacies of ethylene oligomerization catalyzed by chromium-based systems, providing insights into the metallacycle mechanism and the factors that govern selectivity towards specific alpha-olefins. acs.orgmordorintelligence.com These computational models can predict the influence of ligand modifications on catalyst performance, thereby guiding the rational design of more efficient and selective catalysts. wearekms.com
The integration of computational fluid dynamics (CFD) with kinetic modeling can provide a comprehensive understanding of mass and heat transfer phenomena in multiphase reactor systems used for alpha-olefin production. This integrated approach can aid in the design and optimization of reactors for improved performance and safety.
A key challenge is to enhance the predictive power of these computational models. This requires the development of more accurate theoretical methods and the validation of computational results against robust experimental data. The ultimate goal is to create a "virtual laboratory" where new catalysts and reaction conditions can be screened and optimized in silico before being tested in the lab, significantly reducing the time and resources required for catalyst development.
Exploration of New Reaction Pathways for Dodec-1-ene and Oct-1-ene
While the primary industrial reactions of dodec-1-ene and oct-1-ene are well-established, there is a continuous drive to discover novel reaction pathways that can lead to new products or more efficient and sustainable manufacturing processes.
One area of exploration is the development of tandem catalytic systems that can perform multiple transformations in a single pot. For example, a system that combines isomerization and metathesis could be used to convert internal olefins, which are often byproducts of dodec-1-ene and oct-1-ene production, into more valuable alpha-olefins.
Another promising direction is the use of dodec-1-ene and oct-1-ene in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers a high degree of atom economy and can lead to the rapid synthesis of diverse molecular scaffolds for applications in pharmaceuticals and agrochemicals.
The reductive coupling of olefins with carbonyl compounds represents an emerging area with the potential to create valuable C-C bonds and access new chemical space. dtic.mil Developing catalytic systems that can efficiently couple dodec-1-ene and oct-1-ene with a wide range of carbonyl partners is a key research objective.
Advancements in In-Situ Analytical Techniques for Complex Reaction Systems
A deeper understanding of the catalytic cycles and reaction kinetics in dodec-1-ene and oct-1-ene chemistry requires the use of advanced in-situ and operando analytical techniques. These methods allow for the real-time monitoring of catalyst structure, active species, and reaction intermediates under actual process conditions.
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for studying the adsorption and reaction of olefins on catalyst surfaces. rsc.org In-situ FTIR spectroscopy, for instance, has been used to investigate the nature of active nickel sites in ethylene oligomerization on heterogeneous catalysts. mdpi.com
X-ray absorption spectroscopy (XAS) provides element-specific information about the oxidation state and coordination environment of the metal center in a catalyst, offering crucial insights into the catalyst's activation and deactivation mechanisms. The development of high-energy resolution X-ray techniques will further enhance our ability to probe the subtle electronic and structural changes that occur during catalysis.
The combination of multiple in-situ techniques, known as a multi-technique approach, can provide a more complete picture of the complex reaction system. For example, combining spectroscopy with online product analysis using mass spectrometry can correlate changes in the catalyst structure with its activity and selectivity.
Future advancements in this field will focus on improving the temporal and spatial resolution of these techniques, allowing for the observation of short-lived intermediates and the mapping of catalytic activity across a catalyst particle.
Addressing Environmental Challenges in Alpha-Olefin Production and Utilization
The production and use of dodec-1-ene and oct-1-ene, like many large-scale chemical processes, present several environmental challenges that need to be addressed through ongoing research and technological innovation.
Minimizing waste generation and improving the energy efficiency of production processes are also key objectives. researchgate.net This can be achieved through the development of more selective catalysts that reduce the formation of unwanted byproducts, as well as through process intensification and the integration of energy-saving technologies.
The biodegradability of products derived from dodec-1-ene and oct-1-ene is another important consideration. Research into the design of more biodegradable surfactants and polymers is crucial for mitigating their environmental impact at the end of their life cycle.
Furthermore, efforts are being made to reduce the environmental impact of the catalysts themselves. This includes the development of catalysts based on less toxic and more abundant metals, as well as the design of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.
The following table provides an overview of the key research areas and their associated challenges and future directions.
| Research Area | Key Challenges | Future Research Directions |
| Catalytic Systems | - Low selectivity to specific alpha-olefins. - Reliance on fossil feedstocks. - Catalyst deactivation and separation. | - Design of highly selective ligands for ethylene oligomerization. - Development of efficient catalysts for converting renewable feedstocks. - Creation of robust, recyclable, and earth-abundant metal catalysts. |
| Functionalized Derivatives | - Limited range of commercially available derivatives. - Need for improved performance characteristics. | - Exploration of new synthetic methodologies for functionalization. - Design of polymers with tailored properties through copolymerization. - Synthesis of derivatives from sustainable starting materials. |
| Computational Chemistry | - Accuracy and predictive power of models. - Complexity of modeling real-world catalytic systems. | - Development of more accurate DFT methods. - Integration of multi-scale modeling approaches. - In silico screening and design of novel catalysts. |
| Reaction Pathways | - Predominant focus on established reactions. - Need for more atom-economical and sustainable transformations. | - Development of tandem and multicomponent reactions. - Exploration of novel coupling reactions. - Utilization of unconventional activation methods. |
| Analytical Techniques | - Difficulty in observing short-lived intermediates. - Lack of spatial resolution in catalyst characterization. | - Improvement of temporal and spatial resolution of in-situ techniques. - Application of multi-technique approaches for comprehensive analysis. - Development of high-throughput screening methods. |
| Environmental Challenges | - Carbon footprint of production from fossil fuels. - Waste generation and energy consumption. - End-of-life impact of products. | - Development of bio-based production routes. - Implementation of green chemistry principles in process design. - Design of biodegradable and recyclable products. |
Q & A
Q. What are the most reliable methods for synthesizing high-purity Dodec-1-ene and Oct-1-ene in laboratory settings?
Methodological Answer: Dodec-1-ene (CAS 112-41-4) and Oct-1-ene are typically synthesized via catalytic oligomerization of ethylene or dehydrogenation of corresponding alkanes. For high purity (>98%), fractional distillation under inert atmospheres (e.g., nitrogen) is recommended, followed by characterization via gas chromatography-mass spectrometry (GC-MS) to confirm purity . Key parameters include temperature control (e.g., 214–216°C boiling point for Dodec-1-ene ) and catalyst selection (e.g., Ziegler-Natta catalysts). Ensure compliance with safety protocols for handling flammable compounds (flash point: 172°F for Dodec-1-ene ).
Q. How can researchers optimize spectroscopic characterization (e.g., NMR, IR) to distinguish structural isomers of Dodec-1-ene and Oct-1-ene?
Methodological Answer:
- NMR Analysis: Focus on terminal alkene protons (δ 4.8–5.2 ppm for Dodec-1-ene) and coupling patterns (e.g., doublet of triplets for vinyl protons). Compare with internal standards to resolve overlapping signals .
- IR Spectroscopy: Identify C=C stretching vibrations (~1640 cm⁻¹) and CH₂/CH₃ bending modes. Use attenuated total reflectance (ATR) for liquid samples to enhance signal clarity .
- Reference Databases: Cross-validate with NIST Chemistry WebBook spectral data .
Advanced Research Questions
Q. What experimental designs are effective for studying the reaction kinetics of Dodec-1-ene in catalytic hydrogenation compared to Oct-1-ene?
Methodological Answer:
- Kinetic Studies: Use a batch reactor with controlled H₂ pressure (1–10 bar) and Pd/C catalysts. Monitor hydrogen uptake via pressure decay methods.
- Data Analysis: Apply the Langmuir-Hinshelwood model to compare turnover frequencies (TOF) between Dodec-1-ene and Oct-1-ene. Note that longer carbon chains (e.g., Dodec-1-ene) may exhibit slower diffusion rates, requiring adjustments in activation energy calculations .
- Contradiction Resolution: Discrepancies in reported TOF values may arise from impurities; validate purity via GC-MS before experimentation .
Q. How can computational methods (e.g., DFT, MD simulations) predict the thermodynamic stability of Dodec-1-ene derivatives under varying solvent conditions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Gibbs free energy (ΔG) for isomerization pathways using Gaussian or ORCA software. Compare solvation effects in polar (e.g., water) vs. non-polar (e.g., hexane) solvents .
- Molecular Dynamics (MD): Simulate conformational changes in Dodec-1-ene at different temperatures (e.g., 20–100°C) using GROMACS. Validate against experimental melting/boiling points .
- Pitfalls: Address discrepancies between simulated and observed data by refining force field parameters (e.g., OPLS-AA for alkenes) .
Q. What strategies resolve contradictions in literature data on the oxidative degradation pathways of Oct-1-ene?
Methodological Answer:
- Systematic Review: Use frameworks like PICO (Population: Oct-1-ene; Intervention: Oxidants; Comparison: Degradation products; Outcome: Reaction mechanisms) to categorize studies .
- Meta-Analysis: Combine data from ozonolysis and epoxidation studies. Adjust for variables like pH and oxidant concentration (e.g., H₂O₂ vs. O₃). Note that conflicting product distributions may stem from side reactions; use high-resolution LC-MS to identify minor intermediates .
Data Management and Reproducibility
Q. How should researchers document experimental protocols for Dodec-1-ene studies to ensure reproducibility?
Methodological Answer:
- Detailed Metadata: Include catalyst loading (wt%), reaction time, and purification steps. Follow guidelines from the Beilstein Journal of Organic Chemistry: report ≤5 critical compounds in the main text, with additional data in supplementary files .
- Open-Source Platforms: Archive raw NMR/GC-MS datasets on Open Science Framework (OSF) or NIST Standard Reference Database 69 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
